alpha-Campholenal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGGWYLHSJRFY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](C1(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044756 | |
| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; refreshing sweet-woody odour | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.918-0.924 | |
| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4501-58-0 | |
| Record name | α-Campholenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Campholenaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (1R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CAMPHOLENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75LU5216DI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of alpha-Campholenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Campholenal, a monoterpenoid aldehyde, is a volatile organic compound naturally occurring in various plants and essential oils.[1][2] It is recognized for its characteristic sweet, woody, and refreshing odor.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format for ease of reference. This document also outlines general experimental methodologies for the determination of these properties and includes a visualization of a common synthesis workflow for this compound. This information is intended to support research and development activities in fields such as flavor and fragrance chemistry, medicinal chemistry, and materials science.
Chemical Identity and Structure
This compound, systematically named 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde, is a chiral molecule with the molecular formula C₁₀H₁₆O.[1][4] Its structure consists of a substituted cyclopentene ring attached to an acetaldehyde moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde[1] |
| CAS Number | 4501-58-0[1] |
| Molecular Formula | C₁₀H₁₆O[1] |
| Molecular Weight | 152.23 g/mol [1] |
| SMILES | CC1=CC--INVALID-LINK--CC=O[1] |
| InChI Key | OGCGGWYLHSJRFY-SECBINFHSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific and industrial contexts. These properties are summarized in the tables below.
Physical Properties
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid[1] |
| Odor | Refreshing sweet-woody odor[1] |
| Boiling Point | 201.8 ± 9.0 °C at 760 mmHg[4]; 68-70 °C at 9 Torr[3]; 83.00 to 84.00 °C at 1.00 mm Hg[5]; 93.5-96 °C at 19 Torr[6] |
| Density | 0.918-0.924 g/cm³[1][4] |
| Refractive Index | 1.462-1.469[1][2] |
| Flash Point | 70.6 ± 7.8 °C[4]; 66.11 °C (TCC)[2] |
| Vapor Pressure | 0.415 mmHg @ 25.00 °C (estimated)[2] |
Solubility
Table 3: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble[1][7]; 111.2 mg/L @ 25 °C (estimated)[2] |
| Ethanol | Miscible at room temperature[1][7] |
| Oils | Soluble[1][7] |
Experimental Protocols for Property Determination
Determination of Boiling Point
The boiling point of a liquid aldehyde like this compound can be determined using various methods, including:
-
Simple Distillation: The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at atmospheric pressure. For pressure-sensitive compounds, vacuum distillation is employed.
-
Ebulliometer: This instrument provides a precise measurement of the boiling point by maintaining equilibrium between the liquid and vapor phases.
Determination of Density
Density can be measured using several techniques:
-
Pycnometer: A pycnometer is a flask with a specific volume. The density is calculated by measuring the weight of the pycnometer filled with the sample and dividing it by its known volume.
-
Hydrometer: A hydrometer is floated in the liquid, and the density is read directly from a calibrated scale on the instrument.
-
Oscillating U-tube densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is related to the sample's density.
Determination of Refractive Index
The refractive index, a measure of how light bends as it passes through the substance, is typically determined using a refractometer . A few drops of the sample are placed on the prism of the refractometer, and the refractive index is read from the instrument's scale. The temperature must be controlled and reported as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is determined by adding a known amount of the solute (this compound) to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For qualitative assessments, visual inspection of miscibility or the formation of a saturated solution is performed.
Synthesis Workflow
This compound is primarily synthesized through the catalytic rearrangement of alpha-pinene oxide.[4] This process is a key reaction in the fragrance and flavor industry.
Caption: Synthesis workflow of this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its aldehyde functional group.
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, campholenic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.[4]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, alpha-campholenol, using reducing agents like sodium borohydride or lithium aluminum hydride.[4][8]
Biological and Industrial Relevance
This compound is a significant compound in several industries:
-
Fragrance and Flavor: Due to its pleasant aroma, it is used as a fragrance ingredient in perfumes, cosmetics, and household products.[1][4] It also serves as a flavoring agent in the food industry.[1]
-
Chemical Synthesis: It is a valuable intermediate in the synthesis of other aroma chemicals, particularly those with sandalwood-like scents.[4]
-
Potential Biological Activity: Some studies have suggested that this compound may possess antimicrobial and antifungal properties, indicating potential for further investigation in pharmaceutical applications.[4][9]
Conclusion
This technical guide has provided a detailed summary of the key physicochemical properties of this compound, along with general methodologies for their determination. The presented data and synthesis workflow offer a valuable resource for researchers and professionals working with this versatile monoterpenoid aldehyde. Further research into its biological activities and the development of specific analytical protocols will continue to expand its applications in various scientific and industrial domains.
References
- 1. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-alpha-campholenic aldehyde [flavscents.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 4501-58-0 [smolecule.com]
- 5. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]
- 6. Campholenic aldehyde | 4501-58-0 [chemicalbook.com]
- 7. scent.vn [scent.vn]
- 8. alpha-CAMPHOLENOL | C10H18O | CID 61284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 4501-58-0: α-Campholenal | CymitQuimica [cymitquimica.com]
Alpha-Campholenal: A Technical Guide to Natural Sources and Extraction
Alpha-Campholenal, a monoterpene aldehyde, is a naturally occurring compound valued for its fresh, woody, and camphoraceous aroma.[1] It serves as a significant component in the flavor and fragrance industry and as an intermediate in the synthesis of various aroma chemicals and pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and the scientific methodologies for its extraction, tailored for researchers, scientists, and professionals in drug development.
Natural Occurrences of this compound
This compound is found in a variety of plants, contributing to their characteristic scents.[1] It has been identified in the essential oils of numerous species, including conifers, and specific plants such as Magnolia officinalis and Helichrysum taenari.[1][3] The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the part of the plant being analyzed.[4][5] Notable concentrations have been reported in the essential oils of several Eucalyptus and Juniperus species.[6][7]
Quantitative Analysis of this compound in Essential Oils
The following table summarizes the reported concentrations of this compound in various essential oils, providing a comparative overview for sourcing considerations.
| Essential Oil Source | Concentration of this compound (%) |
| Eucalyptus dalrympleana Maiden leaf oil (Ethiopia) | 4.00% |
| Marjoram oil sweet (Morocco) | 1.54% |
| Labdanum leaf oil | 0.80% |
| Labdanum oil | 0.78% |
| Wormwood oil (France) | 0.00-0.66% |
| Eucalyptus delegatensis R. Baker leaf oil (Ethiopia) | 0.40% |
| Cistus oil | 0.3% |
| Juniper berry oil | 0.20% |
| Eucalyptus globulus pseudoglobulus oil | 0.17% |
| Eucalyptus globulus oil | 0.11% |
| Myrtle oil | 0.08% |
| Lemon verbena oil (Turkey) | 0.05% |
| Laurel leaf oil (Turkey) | <0.10% |
| Croton flavens L. (welensali) leaf oil (Curacao) | trace% |
| Hypericum dogonbadanicum Assadi oil (Iran) | trace% |
(Data sourced from FlavScents)[6]
Extraction Methodologies for this compound
The extraction of this compound, as a volatile monoterpene, is commonly achieved through methods established for isolating essential oils and other terpenoids from plant matrices. The primary techniques employed are steam distillation, solvent extraction, and supercritical fluid extraction, each offering distinct advantages and limitations.
Steam Distillation
Steam distillation is a traditional and cost-effective method for extracting volatile compounds like terpenes.[8] The process involves passing steam through the plant material, which vaporizes the low-boiling-point terpenes.[8][9] The vapor mixture is then condensed and collected, upon which the essential oil, containing this compound, separates from the water.[9][10] While it is a simple and solvent-free method suitable for large-scale production, the high temperatures can potentially lead to the degradation of heat-sensitive compounds.[8]
This protocol is a generalized procedure for the extraction of essential oils from plant material.
-
Preparation of Plant Material: The plant material (e.g., leaves, flowers, or ground spices) is placed into a large, round-bottomed flask, not filled more than halfway to prevent foaming and excessive turbulence.[11] Water is added to just cover the plant material.[11]
-
Apparatus Assembly: A steam distillation apparatus is assembled using a round-bottomed flask, a Claisen adapter to prevent foaming from contaminating the distillate, a condenser, and a receiving flask.[11][12] The apparatus should be securely clamped.[13]
-
Heating and Distillation: The flask is heated to boil the water, generating steam that passes through the plant material.[11][14] The rate of distillation should be steady to ensure efficient extraction without causing the mixture to boil over into the condenser.[12][13]
-
Collection of Distillate: The steam, now carrying the volatile essential oils, is cooled in the condenser and collected in the receiving flask as a biphasic mixture of oil and water (hydrosol).[9][10] Distillation is continued until no more oil is observed in the newly forming distillate.[14]
-
Isolation of Essential Oil: The collected distillate is transferred to a separatory funnel. As most essential oils are immiscible with and less dense than water, they will form a layer on top.[9] The aqueous layer is drained, and the essential oil containing this compound is collected. Further purification can be achieved by drying the oil over anhydrous sodium sulfate.
Caption: Workflow for Steam Distillation.
Solvent Extraction
Solvent extraction is a versatile method that utilizes organic solvents to dissolve terpenes from the plant material.[4] The choice of solvent is critical and depends on the polarity of the target compound.[15] For terpenes like this compound, non-polar or moderately polar solvents such as hexane, ethanol, or a mixture of hexane and ethyl acetate are commonly used.[4][10][15] This method is efficient at extracting a wide range of compounds, but it requires a subsequent step to remove the solvent, which may leave residues if not performed carefully.[8]
This protocol outlines a general procedure for the solvent extraction of terpenes.
-
Preparation of Plant Material: Weigh between 100 mg and 1 g of dried and finely ground plant material.[15] Grinding in liquid nitrogen can improve extraction efficiency.[15]
-
Maceration: Place the powdered plant material in a glass vial or flask.[15] Add an appropriate extraction solvent, such as a hexane:ethyl acetate mixture (85:15 v/v), at a ratio of approximately 50:1 (solvent volume to plant material weight).[15] For quantification, an internal standard can be added to the solvent.[15]
-
Extraction: The mixture is agitated by shaking for at least 3-4 hours or left to macerate overnight to ensure thorough extraction.[10][15]
-
Filtration and Concentration: The mixture is filtered to separate the solid plant residue from the solvent extract. The filtrate, containing the dissolved terpenes, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.[4]
-
Purification: The resulting crude extract can be further purified using chromatographic techniques, such as column chromatography with a silica stationary phase, to isolate this compound from other co-extracted compounds.[15]
References
- 1. Buy this compound | 4501-58-0 [smolecule.com]
- 2. foreverest.net [foreverest.net]
- 3. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. persianherb.com [persianherb.com]
- 6. (+)-alpha-campholenic aldehyde [flavscents.com]
- 7. (+)-alpha-campholenic aldehyde, 4501-58-0 [perflavory.com]
- 8. rootsciences.com [rootsciences.com]
- 9. ellementalpro.com [ellementalpro.com]
- 10. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. engineering.iastate.edu [engineering.iastate.edu]
- 15. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of α-Campholenal in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Campholenal is a monoterpenoid aldehyde of significant interest due to its aromatic properties and its role as a precursor in the synthesis of valuable pharmaceuticals and fragrance compounds. While its presence in various plant species, particularly in the essential oils of the Lamiaceae family, is well-documented, the complete enzymatic pathway for its biosynthesis has been a subject of ongoing research. This technical guide provides a comprehensive overview of the core biosynthetic pathway of α-Campholenal in plants, from its fundamental precursors to the final product. The guide details the established and hypothesized enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and illustrates the metabolic and regulatory networks using pathway diagrams. This document is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
Monoterpenoids are a diverse class of C10 isoprenoids that play crucial roles in plant defense, pollination, and as key components of essential oils. α-Campholenal, a bicyclic monoterpenoid aldehyde, is a notable constituent of the volatile fraction of several aromatic plants, including various Salvia species. Its unique chemical structure and biological activities have made it a target for metabolic engineering and synthetic biology approaches. Understanding the native biosynthetic pathway in plants is fundamental to these efforts. This guide synthesizes the current knowledge of the α-Campholenal biosynthetic pathway, which is believed to proceed from the universal monoterpene precursor, geranyl pyrophosphate (GPP), through the key intermediates α-pinene and α-pinene oxide.
The Core Biosynthetic Pathway
The biosynthesis of α-Campholenal in plants is a multi-step process that begins in the plastids with the methylerythritol 4-phosphate (MEP) pathway and involves a series of enzymatic transformations catalyzed by terpene synthases and likely cytochrome P450 monooxygenases.
Upstream Pathway: Formation of Geranyl Pyrophosphate (GPP)
The journey to α-Campholenal begins with the MEP pathway, which is localized in the plastids of plant cells. This pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by Geranyl Diphosphate Synthase (GPPS) to yield the C10 compound, Geranyl Pyrophosphate (GPP) . GPP is the universal precursor for all monoterpenes in plants.[2]
Cyclization to α-Pinene
The first committed step towards α-Campholenal is the cyclization of the linear GPP molecule to form the bicyclic monoterpene, α-pinene . This reaction is catalyzed by the enzyme α-pinene synthase (TPS-Pin) , a member of the terpene synthase (TPS) family.[3][4][5] Both (+)-α-pinene and (-)-α-pinene synthases have been identified in various plant species, indicating that the stereochemistry of the resulting α-pinene is genetically determined.[6]
Hypothesized Oxidation of α-Pinene to α-Pinene Oxide
The subsequent step is the oxidation of α-pinene to α-pinene oxide . While this enzymatic activity has been characterized in bacteria as an α-pinene monooxygenase , a homologous enzyme has not yet been definitively isolated and characterized from plants in the context of this pathway.[7] It is widely hypothesized that this oxidation in plants is catalyzed by a cytochrome P450 monooxygenase (CYP) .[6][8] These enzymes are known to be involved in the structural diversification of terpenoids through oxidative modifications.[9] Theoretical studies support the feasibility of this reaction.[6]
Hypothesized Isomerization to α-Campholenal
The final step in the proposed pathway is the rearrangement of α-pinene oxide to form α-Campholenal . This isomerization is a well-known chemical reaction that can be promoted by Lewis acids.[10] In a biological context, it is hypothesized that a specific plant enzyme, possibly an α-pinene oxide lyase or an isomerase , catalyzes this transformation. The presence of α-Campholenal in plant tissues strongly suggests that this enzymatic step occurs, although the specific enzyme responsible has yet to be identified.[11]
Quantitative Data
Quantitative data on the entire biosynthetic pathway of α-Campholenal in plants is limited, particularly concerning enzyme kinetics. However, data on the abundance of the key intermediates and the final product in various plant species are available. Additionally, extensive quantitative data exists for the chemical synthesis of α-Campholenal from α-pinene oxide.
Table 1: Abundance of α-Pinene and α-Campholenal in selected Salvia Species
| Plant Species | Plant Part | α-Pinene (%) | α-Campholenal (%) | Reference |
| Salvia adenophylla | Essential Oil | 16.2 | Not Reported | [12] |
| Salvia officinalis | Essential Oil | 0.1 | 0.4 | [11] |
| Salvia ringens | Essential Oil | Not Reported | 0.3 | [11] |
Table 2: Quantitative Data for the Chemical Isomerization of α-Pinene Oxide to α-Campholenal
| Catalyst | Solvent | Temperature (°C) | Conversion of α-Pinene Oxide (%) | Selectivity for α-Campholenal (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | Total | 96 | [13] |
| Fe-MCM-41 | Toluene | 70 | Complete | 66 | [14] |
Signaling Pathways and Regulation
The biosynthesis of monoterpenes, including the precursors to α-Campholenal, is tightly regulated in plants. This regulation occurs at multiple levels, from gene expression to enzyme activity, and is influenced by both developmental cues and environmental stresses.
Experimental Protocols
The elucidation of the α-Campholenal biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification and Cloning of Candidate Genes
-
Transcriptome Analysis: RNA-sequencing of tissues known to produce α-Campholenal (e.g., glandular trichomes of Salvia) can identify candidate terpene synthase and cytochrome P450 genes based on their expression patterns and homology to known enzymes.
-
PCR Amplification: Based on the transcriptome data, gene-specific primers are designed to amplify the full-length coding sequences of candidate genes from cDNA.
Heterologous Expression and Purification of Recombinant Enzymes
-
Vector Construction: The amplified gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Transformation: The expression vector is transformed into a suitable host organism (E. coli is commonly used for terpene synthases, while yeast is often preferred for cytochrome P450s due to the requirement of a P450 reductase).
-
Protein Expression: The expression of the recombinant protein is induced (e.g., with IPTG in E. coli).
-
Purification: The recombinant protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
In Vitro Enzyme Assays
-
Terpene Synthase Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), MgCl₂ or MnCl₂, the substrate (GPP for α-pinene synthase), and the purified recombinant enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Extract the resulting monoterpene products with an organic solvent (e.g., hexane or pentane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Cytochrome P450 Assay:
-
Prepare a reaction mixture containing a buffer, the substrate (e.g., α-pinene), the purified P450 enzyme, and a P450 reductase, along with a source of reducing equivalents (NADPH).
-
Incubate the reaction, extract the products, and analyze by GC-MS.
-
Quantification of Metabolites in Plant Tissues
-
Extraction: Extract the volatile compounds from the plant material using methods such as steam distillation, solvent extraction, or solid-phase microextraction (SPME).
-
GC-MS Analysis: Separate and identify the components of the extract using GC-MS. The identification is based on the retention time and mass spectrum compared to authentic standards.
-
Quantification: Quantify the amount of each compound using an internal standard and a calibration curve.
Visualizations
α-Campholenal Biosynthesis Pathway
Experimental Workflow for Enzyme Characterization
Conclusion and Future Perspectives
The biosynthesis of α-Campholenal in plants is a fascinating example of the intricate metabolic pathways that lead to the vast diversity of natural products. While the initial steps, from the MEP pathway to the formation of α-pinene, are well-established, the subsequent enzymatic transformations to α-Campholenal remain an active area of investigation. The definitive identification and characterization of the plant-specific cytochrome P450 monooxygenase and the α-pinene oxide isomerase/lyase are critical next steps. The elucidation of the complete pathway and its regulatory network will not only deepen our understanding of plant secondary metabolism but also provide the molecular tools necessary for the metabolic engineering of high-value pharmaceutical and fragrance compounds in microbial or plant-based systems. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. (−)-alpha-pinene synthase - Wikipedia [en.wikipedia.org]
- 5. (+)-alpha-pinene synthase - Wikipedia [en.wikipedia.org]
- 6. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of α-Campholenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for α-Campholenal, a monocyclic monoterpenoid aldehyde. The information is compiled to assist in the identification, characterization, and analysis of this compound in research and development settings.
Compound Overview
-
IUPAC Name: 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde
-
Molecular Formula: C₁₀H₁₆O
-
Molecular Weight: 152.23 g/mol .[1]
-
CAS Number: 4501-58-0.[1]
-
Appearance: Colorless liquid with a refreshing, sweet-woody odor.[1]
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α-Campholenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 1: ¹³C NMR Spectral Data for α-Campholenal
| Chemical Shift (ppm) | Carbon Atom Assignment |
| 203.2 | C10 (Aldehyde C=O) |
| 147.2 | C3 |
| 120.4 | C4 |
| 50.3 | C5 |
| 48.9 | C1 |
| 44.1 | C2 |
| 25.5 | C9 |
| 24.9 | C8 |
| 20.9 | C7 |
| 12.5 | C6 |
Data sourced from the Human Metabolome Database (HMDB).
Table 2: Predicted ¹H NMR Spectral Data for α-Campholenal
| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |
| 9.76 | t | 1H | H10 (Aldehyde) |
| 5.25 | m | 1H | H4 |
| 2.40 | m | 1H | H5 |
| 2.30 | m | 1H | H1a |
| 2.20 | m | 1H | H1b |
| 1.65 | s | 3H | H6 |
| 1.05 | s | 3H | H8 |
| 0.95 | s | 3H | H9 |
| 0.70 | s | 3H | H7 |
Note: This data is predicted and should be used as a reference. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for α-Campholenal based on its structure.
Table 3: Predicted IR Absorption Data for α-Campholenal
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Strong | C-H stretch (alkane) |
| 2870 | Medium | C-H stretch (alkane) |
| 2720 | Medium | H-C=O stretch (aldehyde) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1650 | Medium | C=C stretch (alkene) |
| 1465 | Medium | C-H bend (alkane) |
| 1375 | Medium | C-H bend (gem-dimethyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of α-Campholenal is available from the NIST WebBook.
Table 4: Mass Spectrometry Data for α-Campholenal
| m/z | Relative Intensity | Proposed Fragment Ion |
| 152 | 5% | [M]⁺ (Molecular Ion) |
| 109 | 100% | [M - C₃H₇]⁺ |
| 95 | 40% | [C₇H₁₁]⁺ |
| 81 | 65% | [C₆H₉]⁺ |
| 67 | 55% | [C₅H₇]⁺ |
| 41 | 80% | [C₃H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: A sample of α-Campholenal (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure full relaxation of the protons.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, resulting in singlets for each unique carbon. A wider spectral width is used (e.g., 0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation: A drop of neat liquid α-Campholenal is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of α-Campholenal is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-200).
-
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of α-Campholenal.
Proposed Mass Spectrometry Fragmentation of α-Campholenal
Caption: Proposed fragmentation pathway for α-Campholenal in EI-MS.
References
The Enantioselective Biological Activities of alpha-Campholenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Campholenal, a monoterpene aldehyde, exists as two enantiomers: (+)-α-campholenal and (-)-α-campholenal. While research has indicated general biological activities for α-campholenal, including antimicrobial and antifungal properties, a significant gap exists in the scientific literature regarding the specific, differential activities of its individual enantiomers.[1] This technical guide provides a comprehensive overview of the known biological activities of α-campholenal, outlines detailed experimental protocols for assessing the biological activities of terpenoids, and presents hypothetical signaling pathways and experimental workflows. Due to the lack of specific quantitative data for α-campholenal enantiomers, this guide incorporates data from the closely related and well-studied α-pinene enantiomers as a surrogate to illustrate the principles of enantioselective bioactivity.
Introduction to this compound and Chirality
This compound is a naturally occurring monoterpenoid found in the essential oils of various plants.[2] It is recognized for its characteristic woody and herbaceous aroma and is utilized in the fragrance industry.[3][4] The presence of a chiral center in its structure gives rise to two non-superimposable mirror-image forms, or enantiomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.
In the field of drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Reported Biological Activities of this compound (Racemic Mixture)
Research on α-campholenal has suggested a range of biological activities, although data specifying the contributions of each enantiomer is scarce.
Antimicrobial and Antifungal Activity
Interaction with Cytochrome P450 Enzymes
This compound has been reported to interact with cytochrome P450 (CYP450) enzymes.[1] These enzymes are critical in the metabolism of a wide array of xenobiotics and endogenous compounds. The interaction of α-campholenal with CYP450 enzymes could lead to the formation of various metabolites, which may possess different biological activities than the parent compound. The enantioselective metabolism of drugs by CYP450 enzymes is a well-documented phenomenon, suggesting that the (+)- and (-)-enantiomers of α-campholenal likely exhibit different metabolic profiles.
Modulation of Cell Signaling Pathways
There are indications that α-campholenal may modulate cellular signaling pathways, potentially through the inhibition of certain kinases.[1] Kinases play a crucial role in cell regulation, and their inhibition can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis. The specific pathways affected by α-campholenal and the differential effects of its enantiomers remain an area for further investigation.
Enantioselective Biological Activity: A Case Study of alpha-Pinene Enantiomers
Given the limited enantiomer-specific data for α-campholenal, we present a case study on the closely related monoterpene, α-pinene, to illustrate the importance of stereochemistry in biological activity.
Antimicrobial Activity of (+)-α-Pinene and (-)-α-Pinene
A study on the antimicrobial activities of α-pinene enantiomers revealed significant differences in their efficacy. The (+)-α-pinene enantiomer exhibited notable microbicidal activity against a range of fungi and bacteria, whereas the (-)-α-pinene enantiomer showed no antimicrobial activity at the tested concentrations.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of α-Pinene Enantiomers [5]
| Microorganism | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) |
| Candida albicans | 3,125 | >20,000 |
| Cryptococcus neoformans | 117 | >20,000 |
| Rhizopus oryzae | 390 | >20,000 |
| MRSA | 4,150 | >20,000 |
Cytotoxicity of (+)-α-Pinene and (-)-α-Pinene
The cytotoxicity of α-pinene enantiomers has also been shown to be stereoselective. For instance, studies have demonstrated that the positive enantiomers of pinene can be more cytotoxic to certain cell lines than their negative counterparts.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of terpenoid enantiomers like α-campholenal.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted for testing the antimicrobial activity of essential oil components.
4.1.1. Materials
-
Test enantiomers ((+)-α-campholenal, (-)-α-campholenal)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile agar plates
4.1.2. Protocol
-
Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of each enantiomer in the broth medium in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the enantiomer that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto sterile agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in no microbial growth on the agar plates.[6][7]
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
4.2.1. Materials
-
Test enantiomers ((+)-α-campholenal, (-)-α-campholenal)
-
Cancerous and/or non-cancerous cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
4.2.2. Protocol
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of each enantiomer for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations
Hypothetical Signaling Pathway for Enantioselective Cytotoxicity
The following diagram illustrates a hypothetical signaling pathway where the enantiomers of a compound (e.g., this compound) could differentially induce apoptosis.
Experimental Workflow for Comparative Biological Activity Screening
This diagram outlines a logical workflow for the comparative screening of the biological activities of two enantiomers.
Conclusion and Future Directions
While this compound has demonstrated potential as a biologically active compound, the lack of enantiomer-specific data represents a critical knowledge gap. The significant differences in biological activity observed for the enantiomers of the related monoterpene, α-pinene, strongly suggest that the enantiomers of α-campholenal are also likely to exhibit distinct biological profiles.
Future research should focus on the chiral separation of α-campholenal and the subsequent individual evaluation of the (+)- and (-)-enantiomers in a battery of biological assays. Such studies are essential to fully characterize the therapeutic potential and toxicological profile of each enantiomer, which is a prerequisite for any further consideration in drug development. Investigating their differential effects on specific cellular targets and signaling pathways will provide a more complete understanding of their mechanisms of action and could unveil novel therapeutic applications.
References
- 1. Buy this compound | 4501-58-0 [smolecule.com]
- 2. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-alpha-campholenic aldehyde [flavscents.com]
- 4. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]
- 5. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation and Stability of alpha-Campholenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Campholenal, a monoterpenoid aldehyde, is a versatile compound with applications in the fragrance, flavor, and pharmaceutical industries.[1] Its characteristic woody and pine-like aroma makes it a valuable ingredient in various consumer products. Beyond its sensory properties, this compound serves as a key intermediate in the synthesis of other valuable molecules. Understanding the degradation pathways and stability profile of this compound is paramount for ensuring product quality, efficacy, and safety, particularly in pharmaceutical applications where impurities and degradation products can have significant biological effects.
This technical guide provides a comprehensive overview of the current knowledge on the degradation and stability of this compound. It details the factors influencing its stability, outlines its known degradation pathways, and presents experimental protocols for its stability assessment.
Chemical and Physical Properties
A foundational understanding of this compound's properties is essential for any stability study.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [2][3] |
| Molecular Weight | 152.23 g/mol | [2][3] |
| Appearance | Colorless liquid | [4] |
| Odor | Woody, pine, herbal | [4] |
| Boiling Point (est.) | 207°C | [2] |
| Flash Point | 66.11°C | [4] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [2][3] |
| CAS Number | 4501-58-0 | [2][3][4] |
Factors Influencing Stability
The stability of this compound is susceptible to various environmental factors. The primary drivers of its degradation include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
-
pH: The compound's stability can be affected by the pH of the medium, with good stability generally observed in alkaline conditions.
-
Oxygen: As an aldehyde, this compound is susceptible to oxidation in the presence of oxygen.
-
Microbial Contamination: Certain microorganisms can metabolize this compound, leading to its degradation.[1]
Degradation Pathways
The degradation of this compound can proceed through several pathways, including oxidation, reduction, and microbial transformation.
Chemical Degradation
Oxidation: The aldehyde functional group in this compound is a primary site for oxidation. Under oxidative conditions, it is converted to campholenic acid.[1] This reaction can be facilitated by common oxidizing agents.
Reduction: The aldehyde group can also be reduced to a primary alcohol, yielding alpha-campholenol.[1]
Acid and Base Catalyzed Degradation: While specific studies on the acid and base-catalyzed degradation of this compound are limited, aldehydes, in general, can undergo reactions such as aldol condensation in the presence of acids or bases.
Microbial Degradation
Research has indicated that this compound can be degraded by certain microorganisms. For instance, lactic acid bacteria have been shown to metabolize this compound, leading to the formation of novel terpenoidic metabolites.[1] Furthermore, studies on other terpenoid aldehydes have demonstrated the capability of bacteria, such as Pseudomonas species, to utilize these compounds as a carbon source.[5]
Below is a diagram illustrating the known and potential degradation pathways of this compound.
Stability and Forced Degradation Studies
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Experimental Protocols
The following are detailed methodologies for key experiments in a forced degradation study of this compound.
1. General Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Include a control sample stored under ambient conditions for comparison.
2. Acid and Base Hydrolysis:
-
Acidic Condition: Mix the this compound stock solution with 0.1 M hydrochloric acid.
-
Basic Condition: Mix the this compound stock solution with 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for analysis.
3. Oxidative Degradation:
-
Mix the this compound stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the degradation at various time intervals (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.
4. Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Also, prepare a solution of this compound in a suitable solvent and expose it to the same temperature.
-
Analyze the samples at specified time points (e.g., 1, 3, 7 days).
5. Photostability Testing:
-
Expose a solution of this compound to a light source with a defined output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at appropriate time intervals.
The following diagram illustrates a typical workflow for a forced degradation study.
Analytical Methods for Stability Indicating Assays
A crucial aspect of stability studies is the use of validated, stability-indicating analytical methods that can separate the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound.
-
Column: A reversed-phase C18 column is commonly used for the separation of terpenoids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. The addition of a buffer may be necessary to control the pH and improve peak shape.
-
Detection: UV detection is suitable for this compound, although the wavelength should be optimized for maximum sensitivity. A photodiode array (PDA) detector can provide spectral information to assess peak purity.
-
Derivatization: For enhanced detection, especially at low concentrations, derivatization of the aldehyde group with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be performed prior to HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile compounds like this compound and its potential degradation products.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is generally effective.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Split or splitless injection can be used depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points.
-
Detection: Mass spectrometry provides both quantitative data and structural information, which is invaluable for the identification of unknown degradation products.
The logical relationship for selecting an appropriate analytical method is depicted below.
References
Thermochemical Properties of alpha-Campholenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Campholenal, a monoterpenoid aldehyde, is a molecule of significant interest in the fields of fragrance, flavor, and pharmaceuticals. Its unique structural characteristics and biological activities necessitate a thorough understanding of its physicochemical and thermochemical properties. This technical guide provides a comprehensive overview of the known thermochemical data for this compound, details the computational methodologies used for their determination, and outlines standard experimental protocols applicable to such compounds. The guide also visualizes the key synthetic pathway for its production.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of experimental and computational studies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [1][2] |
| Molecular Weight | 152.23 g/mol | [1][2] |
| CAS Number | 4501-58-0 | [1] |
| IUPAC Name | 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde | [1][2] |
| Appearance | Colorless liquid with a woody, camphor-like odor | [2] |
| Boiling Point | 68-70 °C at 9 Torr | [3] |
| Density | 0.918 - 0.924 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [2] |
Thermochemical Data
The thermochemical properties of this compound have been determined through computational methods, providing valuable insights into its energetic landscape. These properties are crucial for understanding its stability, reactivity, and potential for chemical transformations. The calculated thermochemical data at 298.15 K are summarized in Table 2.
| Thermochemical Property | Symbol | Value | Unit |
| Standard Enthalpy of Formation (gas) | ΔH°f,gas | -245.3 | kJ/mol |
| Standard Gibbs Free Energy of Formation (gas) | ΔG°f,gas | -65.8 | kJ/mol |
| Standard Entropy (gas) | S°gas | 445.9 | J/(mol·K) |
| Molar Heat Capacity at Constant Pressure (gas) | Cp,gas | 235.1 | J/(mol·K) |
| Molar Heat Capacity at Constant Volume (gas) | Cv,gas | 218.4 | J/(mol·K) |
| Enthalpy of Vaporization | ΔHvap | 48.7 | kJ/mol |
Data sourced from a computational study by Hernandez-Gomez et al. (2021) using group contribution methods.[4][5][6][7][8]
Methodologies for Determination of Thermochemical Properties
Computational Methodology: Group Contribution and DFT
The thermochemical data presented in this guide were derived from a comprehensive computational study employing Group Contribution Methods (GCMs) and Density Functional Theory (DFT) calculations.[4][5][6][7][8]
Group Contribution Methods (GCMs):
GCMs are a set of empirical methods used to estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. The Joback method was utilized to estimate the Gibbs free energy of formation of campholenic aldehyde.[8] This approach provides a rapid and often reliable estimation of thermodynamic properties, particularly when experimental data is scarce.
Density Functional Theory (DFT) Calculations:
For a more rigorous theoretical approach, DFT calculations were performed to determine the Gibbs free energy and heat of reaction for the isomerization of α-pinene epoxide to campholenic aldehyde.[4][5][6][7] The specific level of theory employed was PBE-D3/6-311G(d,p) .[4][5][6] This notation indicates the use of the Perdew–Burke–Ernzerhof (PBE) functional with Grimme's D3 dispersion correction, and the 6-311G(d,p) basis set. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.
The general workflow for such a computational study is depicted below:
Standard Experimental Protocols
The following are standard experimental techniques used to determine the thermochemical properties of liquid organic compounds.
1. Bomb Calorimetry (for Enthalpy of Combustion and Formation):
This technique is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be calculated.
-
Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath with a stirrer, a high-precision thermometer, and an ignition system.
-
Procedure:
-
A precisely weighed sample of the liquid (e.g., this compound) is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with excess pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.
-
2. Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase Transitions):
DSC is a versatile technique used to measure changes in heat flow to a sample as a function of temperature. It can be used to determine heat capacity, melting points, and enthalpies of fusion and vaporization.
-
Apparatus: A DSC instrument containing two pans (one for the sample, one for a reference), a furnace to heat the pans at a controlled rate, and a system to measure the differential heat flow.
-
Procedure for Heat Capacity of a Liquid:
-
A baseline is established by running the empty sample and reference pans through the desired temperature program.
-
A known mass of a standard material (e.g., sapphire) is placed in the sample pan and the run is repeated.
-
The standard is replaced with a precisely weighed sample of the liquid (e.g., this compound) and the run is performed a third time under identical conditions.
-
The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.
-
Synthesis of this compound
This compound is commonly synthesized via the acid-catalyzed isomerization of α-pinene oxide. This reaction is a key industrial process for the production of this valuable fragrance ingredient.
The reaction proceeds through the opening of the epoxide ring in α-pinene oxide, initiated by an acid catalyst (typically a Lewis acid), to form a carbocation intermediate. This intermediate then undergoes a rearrangement to yield the final product, this compound.[4][5][6][7]
Conclusion
This technical guide has summarized the available thermochemical data for this compound, which has been primarily derived from computational studies. The detailed computational methodology provides a transparent and reproducible basis for these values. While experimental data remains a critical need for validation, the theoretical values presented here offer a strong foundation for researchers and professionals working with this compound. The outlined standard experimental protocols serve as a reference for future work to determine these properties empirically. The visualization of the synthesis pathway provides a clear overview of its production from a readily available precursor. Further experimental investigation into the thermochemical properties of this compound is highly encouraged to complement and validate the computational findings.
References
- 1. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4501-58-0 [smolecule.com]
- 3. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]
- 4. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 5. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 6. Thermodynamics of the Isomerization of Monoterpene Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of the Isomerization of Monoterpene Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Olfactory Response to α-Campholenal: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive framework for investigating the olfactory receptor (OR) response to the monoterpene aldehyde, α-Campholenal. Geared towards researchers, scientists, and professionals in drug development, this document outlines the core methodologies, data interpretation strategies, and signaling pathways involved in characterizing the interaction between this fragrant molecule and the olfactory system. While direct studies on α-Campholenal's interaction with specific olfactory receptors are not yet prevalent in public literature, this guide leverages established protocols and knowledge of structurally similar odorants to propose a robust research strategy.
α-Campholenal, with its characteristic fresh, woody, and camphoraceous aroma, is a significant compound in the fragrance industry and a key intermediate in the synthesis of sandalwood-like scents.[1][2][3] Its structural properties suggest a potential interaction with a subset of the approximately 400 functional olfactory receptors in the human genome.[4][5] Understanding which receptors are activated by α-Campholenal is a critical step in deciphering the combinatorial code of olfaction.
Candidate Olfactory Receptors and Rationale
Given that α-Campholenal is utilized in the synthesis of sandalwood fragrances, a logical starting point for investigation is the family of olfactory receptors known to respond to sandalwood-type molecules.[3] One such receptor, OR2AT4 , has been identified to be activated by Sandalore, a synthetic sandalwood odorant.[6][7] This suggests that OR2AT4 and other receptors with similar binding pocket characteristics may be potential targets for α-Campholenal. The exploration of the broader family of receptors responsive to terpenes and aldehydes is also a promising avenue.
Experimental Protocols for Olfactory Receptor Deorphanization
The process of identifying the specific olfactory receptor(s) that respond to a particular odorant is known as deorphanization.[8] Two primary in vitro methods are widely used for high-throughput screening of odorant-receptor interactions: the luciferase reporter assay and the calcium imaging assay.[9][10]
Luciferase Reporter Assay
This assay quantitatively measures the activation of the G-protein-coupled olfactory receptor signaling cascade.[4][5][11] Upon odorant binding to the OR, a signaling cascade is initiated, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP drives the expression of a luciferase reporter gene, and the resulting luminescence is measured.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Hana3A cells, a derivative of HEK293 cells engineered for robust OR expression, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are co-transfected with plasmids encoding the following:
-
The specific human olfactory receptor (OR) of interest.
-
Receptor-Transporting Protein 1 short (RTP1S), a chaperone protein that enhances OR trafficking to the cell surface.[12]
-
A luciferase reporter gene under the control of a cAMP response element (CRE-luc).
-
A Renilla luciferase plasmid (pRL-SV40) as an internal control for transfection efficiency.
-
The M3 muscarinic acetylcholine receptor to enhance the signal.[4]
-
-
-
Odorant Stimulation:
-
24 hours post-transfection, the culture medium is replaced with a serum-free medium containing α-Campholenal at various concentrations (typically ranging from 1 µM to 1 mM). A vehicle control (DMSO) is also included.
-
Cells are incubated with the odorant for 4-6 hours.[9]
-
-
Luminescence Measurement:
-
The Dual-Glo Luciferase Assay System is used to measure both firefly and Renilla luciferase activity sequentially in each well using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Calcium Imaging Assay
This method directly visualizes the increase in intracellular calcium ([Ca2+]) that occurs upon OR activation.[9][13][14] The binding of an odorant to an OR triggers a G-protein-mediated signaling cascade that leads to the opening of ion channels and a rapid influx of calcium.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured and seeded in 96-well plates as described for the luciferase assay.
-
Cells are co-transfected with plasmids for the specific OR and RTP1S.
-
-
Calcium Indicator Loading:
-
Odorant Stimulation and Imaging:
-
The plate is placed in a fluorescence plate reader or under a fluorescence microscope equipped with an automated liquid handling system.
-
A baseline fluorescence reading is taken.
-
A solution of α-Campholenal is injected into the wells, and the change in fluorescence intensity is recorded over time (typically for 15-30 seconds).[9]
-
-
Data Analysis:
-
The response is calculated as the change in fluorescence (ΔF) divided by the baseline fluorescence (F0).
-
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in clear, structured tables to facilitate comparison.
Table 1: Dose-Response of Olfactory Receptors to α-Campholenal (Luciferase Assay)
| Olfactory Receptor | Agonist | EC50 (µM) | Maximum Fold Induction |
| ORX1 | α-Campholenal | [Value] | [Value] |
| ORX2 | α-Campholenal | [Value] | [Value] |
| ... | ... | ... | ... |
Table 2: Dose-Response of Olfactory Receptors to α-Campholenal (Calcium Imaging Assay)
| Olfactory Receptor | Agonist | EC50 (µM) | Maximum ΔF/F0 |
| ORX1 | α-Campholenal | [Value] | [Value] |
| ORX2 | α-Campholenal | [Value] | [Value] |
| ... | ... | ... | ... |
Visualization of Workflows and Signaling Pathways
Visual diagrams are essential for understanding the complex processes involved in olfactory receptor research.
Conclusion
The methodologies and frameworks presented in this technical guide provide a clear and actionable path for the deorphanization of olfactory receptors responsive to α-Campholenal. By employing these high-throughput screening techniques and systematic data analysis, researchers can significantly advance our understanding of how this important fragrance molecule is perceived, contributing to the broader map of the human olfactome. This knowledge has profound implications for the fields of fragrance development, food science, and potentially even diagnostics and therapeutics.
References
- 1. Buy alpha-Campholenal | 4501-58-0 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. foreverest.net [foreverest.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity [jove.com]
- 12. A sensitive split luciferase assay for detecting olfactory receptor response to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olfactory receptor neuron profiling using sandalwood odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-specific dose-response of heterologously expressed olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging ensemble activity in arthropod olfactory receptor neurons in situ - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling α-Campholenal: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical context of α-campholenal, a significant monoterpene aldehyde. The document details its initial synthesis, early isolation from natural sources, and key chemical and physical properties, offering valuable insights for professionals in research and drug development.
Historical Context and Discovery
The journey of α-campholenal's discovery is rooted in the early 20th-century exploration of terpene chemistry. While it is now known to be a constituent of various essential oils, its first definitive synthesis is a key milestone in its history.
A pivotal moment in the history of α-campholenal was the work of Russian chemist Boris Arbuzov. In a 1935 publication in "Berichte der Deutschen Chemischen Gesellschaft," Arbuzov described a practical method for the synthesis of α-campholenal through the rearrangement of α-pinene oxide.[1] This reaction, catalyzed by zinc bromide in a benzene solvent, yielded α-campholenal in approximately 80% yield.[1] Arbuzov's work provided a reliable method for obtaining this aldehyde, paving the way for further investigation into its properties and potential applications.
Prior to its synthesis, the natural occurrence of α-campholenal was likely observed in the analysis of essential oils, though pinpointing the exact first isolation is challenging. The comprehensive work of Gildemeister and Hoffmann in their multi-volume "Die Ätherischen Öle" stands as a foundational resource in the field of essential oil chemistry from the late 19th and early 20th centuries. While a specific first discovery is not readily apparent in currently accessible digital archives, their work laid the groundwork for the identification of numerous terpenoids. It is highly probable that early analyses of essential oils from sources such as Juniperus species, which are now known to contain α-campholenal, would have included the characterization of this compound, even if it was not immediately named as such.
Physicochemical Properties
The following table summarizes the key quantitative data for α-campholenal, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | PubChem |
| Molecular Weight | 152.23 g/mol | PubChem |
| Density | 0.918 - 0.924 g/cm³ @ 20°C | PubChem |
| Boiling Point | 196-197 °C | The Good Scents Company |
| Refractive Index | 1.462 - 1.469 @ 20°C | PubChem |
| Solubility | Insoluble in water; soluble in ethanol and oils | PubChem, The Good Scents Company |
| Odor Profile | Woody, camphoraceous, herbaceous | The Good Scents Company |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and isolation of α-campholenal, based on historical accounts.
Arbuzov's Synthesis of α-Campholenal from α-Pinene Oxide (1935)
This protocol is based on the seminal work of B. Arbuzov, which established a foundational method for the chemical synthesis of α-campholenal.
Objective: To synthesize α-campholenal via the catalytic rearrangement of α-pinene oxide.
Reagents and Materials:
-
α-Pinene oxide
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Benzene (solvent)
-
Distillation apparatus
-
Reaction vessel with reflux condenser
Procedure:
-
A solution of α-pinene oxide in benzene is prepared.
-
Anhydrous zinc bromide is added to the solution as a catalyst. The original paper by Arbuzov suggests this is an exothermic reaction.[1]
-
The reaction mixture is heated under reflux.
-
The progress of the reaction is monitored. While early methods lacked modern analytical techniques, this could have been done through monitoring changes in physical properties like refractive index or through the isolation of derivatives.
-
Upon completion of the reaction, the mixture is cooled.
-
The product, α-campholenal, is isolated from the reaction mixture. This would typically involve fractional distillation to separate the product from the solvent and any byproducts. Arbuzov reported a yield of approximately 80%.[1]
General Method for Isolation from Essential Oils (Early 20th Century)
This protocol outlines a general procedure that would have been used for the isolation and identification of terpenoid components like α-campholenal from natural sources during the early 20th century.
Objective: To isolate and identify α-campholenal from a suitable essential oil source (e.g., Juniperus communis).
Materials:
-
Plant material (e.g., Juniper berries)
-
Steam distillation apparatus
-
Separatory funnel
-
Fractional distillation apparatus
-
Chemical reagents for derivatization (e.g., semicarbazide to form a semicarbazone)
Procedure:
-
Extraction of Essential Oil: The plant material is subjected to steam distillation to extract the volatile essential oil.
-
Separation: The collected distillate, a mixture of oil and water, is placed in a separatory funnel, and the oil layer is separated.
-
Fractional Distillation: The crude essential oil is subjected to fractional distillation to separate its components based on their boiling points. Fractions are collected at different temperature ranges.
-
Chemical Characterization: To identify the aldehyde functional group of α-campholenal, a portion of the relevant fraction would be treated with a reagent like semicarbazide. The formation of a crystalline semicarbazone derivative, which could be purified and its melting point determined, would serve as a key identification step.
-
Physical Property Measurement: The refractive index and density of the purified fraction containing α-campholenal would be measured and compared to known values of other terpenoids.
Visualizing the Chemistry
The following diagrams illustrate the key chemical transformation and a conceptual workflow for the isolation of α-campholenal.
Caption: Arbuzov's catalytic rearrangement of α-pinene oxide.
Caption: General workflow for isolating α-campholenal from natural sources.
References
Methodological & Application
Synthesis of α-Campholenal from α-Pinene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Campholenal is a valuable monoterpene aldehyde widely utilized as a synthetic intermediate in the fragrance industry for the creation of sandalwood-like scents and in the pharmaceutical sector.[1][2] The most common and economically viable route for its synthesis is the acid-catalyzed rearrangement of α-pinene oxide, a readily available starting material derived from α-pinene, a major constituent of turpentine oil.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of α-campholenal from α-pinene oxide, focusing on heterogeneous catalytic systems that offer advantages in terms of catalyst recovery and reuse.
The isomerization of α-pinene oxide is a sensitive reaction where the choice of catalyst and reaction conditions significantly influences the selectivity towards the desired α-campholenal over other potential byproducts such as trans-carveol, pinocarveol, and pinocamphone.[5][6] Lewis acidic sites on the catalyst are known to favor the formation of α-campholenal, while Brønsted acidity tends to promote the formation of trans-carveol.[5] The polarity of the solvent also plays a crucial role, with non-polar solvents generally favoring the production of α-campholenal.[5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the synthesis of α-campholenal from α-pinene oxide, highlighting the performance of different catalytic systems under optimized conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | α-Pinene Oxide Conversion (%) | α-Campholenal Selectivity (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | Not Specified | Total | 96 | [3][4] |
| Fe-MCM-41 | Toluene | 70 | Not Specified | Complete | 66 | [2] |
| MIL-100 (Al, Fe, Cr) | Not Specified | Not Specified | Not Specified | 96 | 61 | [5] |
| Zeolite Ti-beta | Gas Phase | Not Specified | Not Specified | >95 | 94 | [6] |
| MCM-22 | N,N-dimethylacetamide | 140 | Not Specified | Total | 83 | [6][7] |
| Zinc Bromide | Benzene | Not Specified | Not Specified | Not Specified | ~80 | [1] |
| Zinc Chloride | Benzene | Not Specified | Not Specified | Not Specified | 70 | [1] |
| AlSi | None | Room Temp | 30 seconds | Not Specified | 85 | [8] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of α-campholenal using a heterogeneous catalyst, specifically a titanium-containing zeolite, based on literature procedures.[3][4]
Materials and Equipment
-
Reactants: α-Pinene oxide (98% or higher purity), Toluene (anhydrous)
-
Catalyst: Ti-MCM-22 or other suitable titanium-containing zeolite
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or temperature probe
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Gas chromatograph (GC) or Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis
-
Experimental Procedure
-
Reactor Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a thermometer, and an inlet for an inert gas.
-
Charging Reactants: To the flask, add the catalyst (e.g., Ti-MCM-22) followed by anhydrous toluene. The typical catalyst loading can range from 1 to 10 wt% relative to the α-pinene oxide.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove air and moisture.
-
Heating to Reaction Temperature: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70 °C) using a heating mantle or oil bath.[3][4]
-
Addition of α-Pinene Oxide: Once the desired temperature is reached and stabilized, add the α-pinene oxide to the reaction mixture. The addition can be done in one portion or dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes). Analyze the aliquots by GC or GC-MS to determine the conversion of α-pinene oxide and the selectivity towards α-campholenal.
-
Reaction Work-up: Once the reaction has reached the desired conversion (or after a predetermined time), cool the mixture to room temperature.
-
Product Isolation:
-
Separate the heterogeneous catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and potentially reused.
-
The filtrate, containing the product mixture, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by distillation or column chromatography to obtain high-purity α-campholenal.
-
Mandatory Visualizations
Reaction Pathway
Caption: Acid-catalyzed isomerization of α-pinene oxide to α-campholenal.
Experimental Workflow
Caption: General experimental workflow for the synthesis of α-campholenal.
References
- 1. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. RU2402522C1 - Campholene aldehyde synthesis method - Google Patents [patents.google.com]
Application Note: Gas Chromatography Methods for the Analysis of α-Campholenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-campholenal (α-campholenal) is a monoterpenoid aldehyde found in various essential oils and plant extracts. As a volatile organic compound, it contributes to the characteristic aroma of many plants and is of significant interest in the fragrance, food, and pharmaceutical industries. Accurate and robust analytical methods are crucial for the qualitative identification and quantitative determination of α-campholenal in diverse matrices. Gas chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier technique for this purpose due to its high resolution, sensitivity, and selectivity for volatile and semi-volatile compounds.[1]
This application note provides detailed protocols for the analysis of α-campholenal using GC-FID and GC-MS, covering sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract α-campholenal efficiently while minimizing the co-extraction of interfering substances.
2.1.1. Liquid-Liquid Extraction (LLE) for Essential Oils and Fragrance Formulations
This method is suitable for extracting α-campholenal from liquid matrices like essential oils or perfume formulations.
-
Protocol:
-
Accurately weigh approximately 100 mg of the essential oil or fragrance sample into a 10 mL volumetric flask.
-
Add a suitable volatile organic solvent, such as hexane or dichloromethane, to the flask.[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and dissolution.
-
If necessary, dilute the sample further to bring the concentration of α-campholenal within the calibrated range of the instrument.
-
Filter the extract through a 0.45 µm syringe filter into a 2 mL autosampler vial for GC analysis.
-
2.1.2. Headspace Solid-Phase Microextraction (HS-SPME) for Plant Materials
HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds from solid matrices like plant tissues.[2]
-
Protocol:
-
Place a precisely weighed amount (e.g., 0.5-1.0 g) of the homogenized plant material into a 20 mL headspace vial.
-
Add a small amount of deionized water (e.g., 1 mL) to aid the release of volatiles.
-
Seal the vial tightly with a PTFE/silicone septum.
-
Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[2]
-
Expose a suitable SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
Gas Chromatography (GC) Conditions
The following are recommended starting conditions for the GC analysis of α-campholenal. These may require optimization based on the specific instrument and column used.
Table 1: Recommended GC-FID/MS Parameters
| Parameter | GC-FID | GC-MS |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C | 250°C |
| Injection Volume | 1 µL (split or splitless) | 1 µL (split or splitless) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min, hold for 5 min[3] | Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min, hold for 5 min[3] |
| Detector Temperature | 280°C | N/A |
| MS Transfer Line | N/A | 280°C |
| MS Ion Source | N/A | 230°C |
| MS Quadrupole | N/A | 150°C |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
| Mass Range | N/A | m/z 40-400 |
Note: The oven temperature program can be adjusted to optimize the separation of α-campholenal from other components in the sample matrix.[4][5]
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using certified reference standards of α-campholenal.
-
Protocol:
-
Prepare a stock solution of α-campholenal in a suitable solvent (e.g., hexane) at a concentration of 1000 µg/mL.
-
Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 0.5 to 100 µg/mL.
-
Inject each calibration standard into the GC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of α-campholenal in the prepared samples by interpolating their peak areas on the calibration curve.
-
Data Presentation
The following table summarizes typical quantitative data for the GC analysis of α-campholenal, compiled from various sources.
Table 2: Summary of Quantitative and Chromatographic Data for α-Campholenal
| Parameter | Value | Reference |
| Retention Index (DB-5/HP-5ms) | 1125 - 1134 | [6] |
| Limit of Detection (LOD) | 0.25 µg/mL | [7][8] |
| Limit of Quantification (LOQ) | 0.75 µg/mL | [7][8] |
| Linearity (r²) | > 0.99 | [7][8] |
| Recovery | 95.0 – 105.7% | [7][8] |
| Repeatability (RSD%) | 0.32 - 8.47% | [7][8] |
Note: LOD, LOQ, Linearity, Recovery, and Repeatability values are representative of validated methods for terpenes and may vary for α-campholenal depending on the specific method and matrix.[7][8][9][10]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in this application note.
Caption: General workflow for GC analysis of α-Campholenal.
Caption: Liquid-Liquid Extraction (LLE) protocol workflow.
Caption: Headspace SPME (HS-SPME) protocol workflow.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. iltusa.com [iltusa.com]
- 3. scitepress.org [scitepress.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. α-Campholenal [webbook.nist.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: α-Campholenal as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Campholenal, a naturally derived chiral monoterpene aldehyde, serves as a valuable and versatile building block in organic synthesis.[1] Its inherent chirality, stemming from the (1R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde backbone, makes it an attractive starting material for the stereoselective synthesis of complex molecules, particularly in the fragrance and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the utilization of α-campholenal in key chemical transformations, highlighting its utility in the synthesis of sandalwood-like odorants and other valuable derivatives.
Chemical Properties and Reactivity
α-Campholenal's reactivity is primarily dictated by its aldehyde functional group and the endocyclic double bond. The aldehyde group readily undergoes nucleophilic addition, condensation, oxidation, and reduction reactions, while the double bond can participate in various addition reactions.
Physical and Chemical Properties of (+)-α-Campholenal [2]
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Appearance | Colorless liquid |
| Odor | Refreshing, sweet-woody |
| Density | 0.918 - 0.924 g/cm³ |
| Refractive Index | 1.462 - 1.469 |
| Solubility | Insoluble in water; soluble in oils and ethanol |
Key Synthetic Applications and Protocols
Oxidation to α-Campholenic Acid
The aldehyde functionality of α-campholenal can be readily oxidized to the corresponding carboxylic acid, α-campholenic acid, a useful intermediate in its own right. Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[3][4]
Experimental Protocol: Oxidation of α-Campholenal with KMnO₄
Materials:
-
(+)-α-Campholenal
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (+)-α-campholenal (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of potassium permanganate (approx. 1.1 eq) in water.
-
Slowly add the KMnO₄ solution dropwise to the stirred α-campholenal solution, maintaining the temperature below 10 °C. The reaction is exothermic. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude α-campholenic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Expected Outcome: The corresponding carboxylic acid, α-campholenic acid, is obtained as a white solid.
References
Application Notes and Protocols for Antimicrobial and Antifungal Assays of alpha-Campholenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial and antifungal properties of alpha-Campholenal. The protocols detailed below are based on established methodologies for testing natural compounds and essential oils.[1][2]
Introduction to this compound
This compound is a monoterpenoid aldehyde that has been investigated for its potential antimicrobial and antifungal properties.[3] As a naturally occurring compound found in various plants, it presents an interest for the development of new therapeutic agents.[3] This document outlines the standardized assays to determine its efficacy against a range of pathogenic bacteria and fungi.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the antimicrobial and antifungal assays of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MIC (mM) | Positive Control (Antibiotic) | MIC of Control (µg/mL) |
| Staphylococcus aureus | Gram-positive | Vancomycin | |||
| Streptococcus pyogenes | Gram-positive | Penicillin | |||
| Bacillus subtilis | Gram-positive | Ciprofloxacin | |||
| Escherichia coli | Gram-negative | Gentamicin | |||
| Pseudomonas aeruginosa | Gram-negative | Ceftazidime | |||
| Salmonella enterica | Gram-negative | Chloramphenicol |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC (mM) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | |||
| Streptococcus pyogenes | Gram-positive | |||
| Bacillus subtilis | Gram-positive | |||
| Escherichia coli | Gram-negative | |||
| Pseudomonas aeruginosa | Gram-negative | |||
| Salmonella enterica | Gram-negative |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) | MIC (mM) | Positive Control (Antifungal) | MIC of Control (µg/mL) |
| Candida albicans | Yeast | Fluconazole | |||
| Candida glabrata | Yeast | Amphotericin B | |||
| Aspergillus niger | Mold | Itraconazole | |||
| Aspergillus fumigatus | Mold | Voriconazole | |||
| Trichophyton rubrum | Dermatophyte | Terbinafine |
Table 4: Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains
| Fungal Strain | Type | MFC (µg/mL) | MFC (mM) | MFC/MIC Ratio |
| Candida albicans | Yeast | |||
| Candida glabrata | Yeast | |||
| Aspergillus niger | Mold | |||
| Aspergillus fumigatus | Mold | |||
| Trichophyton rubrum | Dermatophyte |
Experimental Protocols
General Preparations
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).
-
Microbial Strains: Obtain standard strains from a recognized culture collection (e.g., ATCC). Culture bacteria on appropriate agar plates (e.g., Mueller-Hinton Agar) and fungi on Sabouraud Dextrose Agar.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. For molds, prepare a spore suspension.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is recommended for determining the MIC of this compound.
Caption: Workflow for MBC and MFC determination.
Protocol:
-
Following the MIC determination, select the wells that show no visible growth.
-
From each of these wells, aspirate a small, fixed volume (e.g., 10 µL) and plate it onto fresh, appropriate agar plates.
-
Incubate the plates under the same conditions as for the initial culture.
-
The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Proposed Mechanism of Action and Signaling Pathways
The exact mechanism of action for this compound is not yet fully elucidated. However, as a monoterpenoid aldehyde, its antimicrobial and antifungal effects are likely attributed to its ability to disrupt microbial cell membranes. [1][2][4][5]The lipophilic nature of terpenes allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. [2][5]Aldehyde groups are known to be reactive and can interact with cellular proteins and peptides, potentially impairing essential biochemical processes. [1][6][7][8] Proposed Mechanism of Membrane Disruption by this compound
Caption: Proposed mechanism of microbial cell membrane disruption by this compound.
Further research is required to identify specific signaling pathways that may be affected by this compound. Studies on other terpenoids suggest potential interactions with pathways involved in stress response and ion homeostasis. [9]Techniques such as transcriptomics and proteomics could be employed to elucidate the precise molecular targets and signaling cascades modulated by this compound in microbial cells.
References
- 1. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]
- 2. scielo.br [scielo.br]
- 3. Buy this compound | 4501-58-0 [smolecule.com]
- 4. Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Antifungal Action of Monoterpene Isoespintanol against Clinical Isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The aldehyde hypothesis: metabolic intermediates as antimicrobial effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Monoterpene antifungal activities: evaluating geraniol, citronellal, and linalool on Candida biofilm, host inflammatory responses, and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application of alpha-Campholenal in Fragrance Formulations: A Detailed Guide for Researchers and Developers
Introduction
Alpha-Campholenal, a monoterpene aldehyde, is a versatile ingredient in the fragrance industry, prized for its fresh, woody, and camphoraceous aroma.[1] Derived from the oxidation of alpha-pinene, it serves not only as a key component in various fragrance accords but also as an important intermediate in the synthesis of other aroma chemicals, notably those with sandalwood characteristics.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in fragrance formulations, aimed at researchers, scientists, and drug development professionals.
Physicochemical and Olfactory Properties
A comprehensive understanding of this compound's properties is fundamental to its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| CAS Number | 4501-58-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Woody, herbal, green, fresh, with spicy and aldehydic nuances. | [4] |
| Boiling Point (est.) | 207°C | [4] |
| Vapor Pressure (est.) | 0.2102 hPa @ 20°C; 0.3139 hPa @ 25°C | [4] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [1][4] |
| Substantivity | Approximately 8 hours on a smelling strip at 100%. | [5] |
Table 2: Olfactory Characteristics of this compound
| Olfactory Aspect | Description | Notes |
| Odor Type | Herbal, Woody, Green, Fresh | A complex and multifaceted aroma profile. |
| Odor Strength | High | Recommended to be evaluated in a 10% solution or less.[5] |
| Key Descriptors | Woody, herbal, green, fresh, spicy, aldehydic, leafy, pine. | [4] |
| Applications | Boosts diffusion and freshness in citrus, lavender, fougère, and outdoor accords. | [4] |
Applications in Fragrance Formulations
This compound is a valuable component in a wide array of fragrance types, from fine fragrances to functional products.
-
Fine Fragrances: It imparts a natural, fresh, and diffusive character. It is particularly effective in creating woody, green, and fougère compositions. Due to its aldehydic nature, it can provide a lift to the top and middle notes of a fragrance.
-
Soaps and Detergents: Its good stability in alkaline conditions makes it a suitable ingredient for soaps and detergents, where it can contribute to a fresh and clean scent profile.[4]
-
Cosmetics and Personal Care: Incorporated into various cosmetic formulations for its aromatic qualities.[1]
-
Air Care: Utilized in air fresheners and other environmental fragrancing products to create a fresh, outdoor ambiance.[4]
-
Intermediate for Synthesis: It is a crucial starting material for the synthesis of various sandalwood-like fragrance molecules.[1][2]
Experimental Protocols
The following protocols outline the key experiments for evaluating the performance and stability of this compound in fragrance formulations.
Olfactory Evaluation Protocol
Objective: To systematically assess the olfactory characteristics of this compound.
Materials:
-
This compound
-
Dipropylene glycol (DPG) or ethanol (95%) as a solvent
-
Glass beakers and stirring rods
-
Volumetric flasks and pipettes
-
Standard smelling strips
-
A well-ventilated, odor-free environment
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, and 1% by weight). It is recommended to start with a 10% dilution due to the high odor strength of the raw material.[5]
-
Dipping Smelling Strips: Dip labeled smelling strips into each dilution for approximately 2-3 seconds, ensuring the same depth of immersion for each strip.
-
Initial Evaluation (Top Notes): Immediately after dipping, allow the solvent to evaporate for a few seconds, then smell the strip. Record the initial olfactory impressions, focusing on the top notes.
-
Evaluation over Time (Middle and Base Notes): Evaluate the scent from the smelling strips at regular intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr) to assess the evolution of the fragrance profile and its substantivity.
-
Odor Profile Description: Use a standardized vocabulary of odor descriptors to characterize the scent at each time point. A sample evaluation sheet is provided below.
Table 3: Sample Olfactory Evaluation Sheet
| Time Interval | Odor Intensity (1-10) | Key Odor Descriptors | Comments |
| 0 min | |||
| 5 min | |||
| 30 min | |||
| 1 hr | |||
| 4 hr | |||
| 8 hr |
Stability Testing Protocol
Objective: To evaluate the stability of this compound in a finished product base under various environmental conditions.
Materials:
-
This compound
-
Selected product base (e.g., fine fragrance alcohol base, soap noodles, detergent base, cosmetic emulsion)
-
Glass containers with airtight seals
-
Oven capable of maintaining a constant temperature (e.g., 40°C)
-
Refrigerator/freezer
-
UV light chamber
-
pH meter, viscometer
Procedure:
-
Sample Preparation: Prepare two sets of the product base: one with a specified concentration of this compound (e.g., 0.5% in a fine fragrance, 1% in a soap) and a control sample without the fragrance.
-
Initial Analysis: For both sets, record the initial characteristics: color, odor, pH, and viscosity.
-
Storage Conditions: Store the samples under the following conditions:
-
Accelerated Aging (Heat): 40°C in an oven.
-
Light Exposure: In a UV light chamber at room temperature.
-
Cold/Freeze-Thaw Cycles: 24 hours at -10°C followed by 24 hours at room temperature, repeated for three cycles.
-
Room Temperature: As a control, store samples at ambient temperature (approx. 20-25°C) in the dark.
-
-
Periodic Evaluation: Evaluate the samples at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months) for any changes in color, odor, pH, and viscosity compared to the initial measurements and the control samples.
-
Data Recording: Document all observations and measurements in a stability testing log.
Visualization of Key Pathways and Workflows
Olfactory Signal Transduction Pathway
The perception of odorants like this compound begins with their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.
Caption: Olfactory Signal Transduction Pathway.
Experimental Workflow for Fragrance Ingredient Evaluation
A systematic workflow is crucial for the comprehensive evaluation of a new fragrance ingredient.
Caption: Experimental workflow for fragrance ingredient evaluation.
Disclaimer: While this document provides a comprehensive overview and detailed protocols for the application of this compound, specific quantitative data such as odor threshold and detailed stability in various matrices were not publicly available at the time of writing. Researchers are advised to conduct their own internal testing to determine these parameters for their specific applications.
References
The Crucial Role of alpha-Campholenal in the Synthesis of Sandalwood Fragrances: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enduring and highly prized fragrance of sandalwood, traditionally sourced from the slow-growing Santalum species, has led to significant research into synthetic alternatives. A key intermediate in the economically viable production of many synthetic sandalwood odorants is alpha-campholenal. This monoterpene aldehyde, derived from the isomerization of alpha-pinene oxide (a product of the abundant natural resource, alpha-pinene), serves as a versatile building block for creating a range of molecules that mimic the characteristic warm, woody, and creamy notes of natural sandalwood oil.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of sandalwood compounds using this compound as a starting material, targeting researchers and professionals in the fields of fragrance chemistry and drug development.
Synthetic Strategy Overview
The general synthetic pathway to sandalwood fragrance molecules from this compound involves a two-stage process:
-
Carbon Chain Extension: An aldol condensation reaction between this compound and a suitable ketone (e.g., methyl ethyl ketone, propanal) to form an α,β-unsaturated ketone. This step is crucial for building the carbon skeleton necessary for the desired sandalwood character.
-
Reduction to the Final Alcohol: The subsequent reduction of the α,β-unsaturated ketone to the corresponding saturated or unsaturated alcohol. The resulting secondary alcohols are often potent sandalwood odorants.
This document will focus on a representative synthesis of a sandalwood alcohol via the condensation of this compound with a ketone, followed by reduction.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for the key steps in a typical synthesis of a sandalwood odorant from this compound.
Table 1: Aldol Condensation of this compound with Methyl Ethyl Ketone (MEK)
| Parameter | Value/Condition | Reference |
| Reactants | ||
| This compound (85% pure) | 200 g | US Patent 7,262,329 B1 |
| Methyl Ethyl Ketone (MEK) | 264 g | US Patent 7,262,329 B1 |
| Catalyst | ||
| 50% Aqueous Sodium Hydroxide | 24 g | US Patent 7,262,329 B1 |
| Solvent | ||
| Water | 576 g | US Patent 7,262,329 B1 |
| Reaction Conditions | ||
| Temperature | 40°C | US Patent 7,262,329 B1 |
| Reaction Time | 8 hours | US Patent 7,262,329 B1 |
| Product Distribution (GC Analysis) | ||
| Ketol A | 74% | US Patent 7,262,329 B1 |
| Ketol B | 8% | US Patent 7,262,329 B1 |
| Selectivity (by GC) | ||
| Ketone 1 + Ketol A | 78% | US Patent 7,262,329 B1 |
| All Condensation Products | 87% | US Patent 7,262,329 B1 |
Table 2: Dehydration of Ketol Intermediates
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Ketol Mixture from Aldol Condensation | - | General Procedure |
| Catalyst | ||
| p-Toluenesulfonic acid | Catalytic amount | [4] |
| Solvent | ||
| Toluene | - | [4] |
| Reaction Conditions | ||
| Method | Azeotropic distillation | [4] |
| Yield | ||
| α,β-unsaturated ketone | 56-88% (general) | [4] |
Table 3: Reduction of α,β-Unsaturated Ketone to Sandalwood Alcohol
| Parameter | Value/Condition | Reference |
| Reactants | ||
| α,β-Unsaturated Ketone | - | General Procedure |
| Reducing Agent | ||
| Sodium Borohydride (NaBH4) | - | General Procedure |
| Catalyst (for selective 1,2-reduction) | ||
| Cerium(III) chloride (CeCl3) | - | [5] |
| Solvent | ||
| Methanol or Ethanol | - | [5] |
| Reaction Conditions | ||
| Temperature | Room Temperature | General Procedure |
| Yield | ||
| Sandalwood Alcohol | 96% (example with propanal) | CN101798259A |
Experimental Protocols
Protocol 1: Two-Step Aldol Condensation of this compound with Methyl Ethyl Ketone
This protocol is adapted from US Patent 7,262,329 B1 and describes the formation of the ketol intermediates.
Materials:
-
This compound (ACA), 85% pure
-
Methyl ethyl ketone (MEK)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Deionized water
-
Two-liter flask equipped with a heating mantle, addition funnel, and mechanical stirrer
-
Gas chromatograph (GC) for monitoring reaction progress
Procedure:
-
To the two-liter flask, add 576 g of water, 24 g of 50% aqueous sodium hydroxide, and 264 g of methyl ethyl ketone.
-
Stir the mixture and heat to 40°C.
-
Slowly add 200 g of 85% pure this compound dropwise to the reaction mixture using the addition funnel.
-
Maintain the reaction temperature at 40°C and continue stirring for 8 hours.
-
Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by gas chromatography. The reaction is complete when the concentration of this compound is minimized.
-
Upon completion, the reaction mixture containing the ketol intermediates is ready for the subsequent dehydration step.
Protocol 2: Acid-Catalyzed Dehydration of Ketol Intermediates
This protocol describes the conversion of the ketol intermediates to the corresponding α,β-unsaturated ketones.[4]
Materials:
-
Reaction mixture from Protocol 1
-
Toluene
-
p-Toluenesulfonic acid
-
Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture from Protocol 1 to a suitable round-bottom flask.
-
Add a sufficient amount of toluene to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the dehydration.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude α,β-unsaturated ketone.
-
The crude product can be purified by flash chromatography on silica gel.[4]
Protocol 3: Reduction of the α,β-Unsaturated Ketone to the Sandalwood Alcohol
This protocol provides a general method for the reduction of the α,β-unsaturated ketone to the final sandalwood alcohol.
Materials:
-
Crude or purified α,β-unsaturated ketone from Protocol 2
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride (optional, for enhanced 1,2-reduction)
-
Glacial acetic acid (for neutralization)
-
Distillation apparatus
Procedure:
-
Dissolve the α,β-unsaturated ketone in methanol or ethanol in a round-bottom flask.
-
(Optional) For selective reduction of the carbonyl group without affecting the double bond, add cerium(III) chloride to the solution and stir.[5]
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Carefully neutralize the reaction mixture by the slow addition of glacial acetic acid until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude sandalwood alcohol.
-
Purify the final product by vacuum distillation.[3] For example, a 2-campholenic propyl alcohol has been purified by vacuum fractionation at 125.7-126°C (5 mmHg) to a purity of 94% with a yield of 96%.[3]
Visualizations
Synthesis Workflow
Caption: Synthetic route from this compound to sandalwood odorants.
Logical Relationship of Key Steps
Caption: Logical flow of the sandalwood synthesis process.
Conclusion
This compound is a cornerstone intermediate in the fragrance industry for the synthesis of valuable sandalwood odorants. The methodologies presented here, primarily involving an aldol condensation followed by reduction, offer a robust and adaptable framework for producing these sought-after compounds. The provided protocols and data serve as a detailed guide for researchers to replicate and further innovate in the field of synthetic fragrance chemistry. Careful control of reaction conditions at each step is paramount to achieving high yields and the desired olfactory profile of the final product. Further research may focus on the development of more stereoselective and environmentally benign catalytic systems for these transformations.
References
- 1. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101798259A - Method for synthesizing 2-campholenic propyl alcohol by campholenic aldehyde - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of α-Campholenal to Campholenic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of α-campholenal to campholenic acid, a valuable intermediate in the synthesis of pharmaceuticals and fragrance compounds. The following sections outline three common oxidation methods: Jones oxidation, Pinnick oxidation, and potassium permanganate oxidation. Each protocol is presented with detailed experimental procedures, and the expected quantitative data is summarized for comparative analysis.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. α-Campholenal, a monoterpene aldehyde, can be converted to its corresponding carboxylic acid, campholenic acid, using various oxidizing agents. The choice of oxidant depends on factors such as the desired yield, purity, scalability, and tolerance to other functional groups within the molecule. This document details three robust methods for this conversion, providing researchers with the necessary information to select and perform the most suitable protocol for their specific needs.
Comparative Quantitative Data
The following table summarizes typical quantitative data for the different oxidation methods. Please note that these values are representative and can vary based on the specific reaction scale and conditions.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Purity (%) |
| Jones Oxidation | Chromic acid (CrO₃/H₂SO₄) | 80-90 | 1-3 | 0-25 | >95 |
| Pinnick Oxidation | Sodium chlorite (NaClO₂) | 85-95 | 2-6 | 20-30 | >98 |
| Potassium Permanganate Oxidation | Potassium permanganate (KMnO₄) | 70-85 | 4-8 | 20-40 | >90 |
Experimental Protocols
Protocol 1: Jones Oxidation of α-Campholenal
The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone, which is a potent oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[1][2][3][4][5]
Materials:
-
α-Campholenal
-
Acetone
-
Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a total volume of 100 ml)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve α-campholenal (1 equivalent) in acetone.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of α-campholenal. Maintain the temperature below 25°C. The color of the reaction mixture will change from orange-red to green.
-
Continue the addition of the Jones reagent until a faint orange color persists, indicating the complete oxidation of the aldehyde.
-
Allow the reaction to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts is formed.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude campholenic acid.
-
The crude product can be further purified by distillation or crystallization.
Protocol 2: Pinnick Oxidation of α-Campholenal
The Pinnick oxidation employs sodium chlorite under mildly acidic conditions, offering a more selective and less hazardous alternative to chromium-based oxidants.[6][7][8] This method is particularly suitable for substrates with sensitive functional groups.
Materials:
-
α-Campholenal
-
tert-Butanol
-
Water
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
Ethyl acetate
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve α-campholenal (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
To the stirred solution, add 2-methyl-2-butene (2-3 equivalents) as a scavenger for the hypochlorite byproduct.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.
-
Slowly add the sodium chlorite/sodium dihydrogen phosphate solution to the α-campholenal solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude campholenic acid.
-
Further purification can be achieved by column chromatography or crystallization.
Protocol 3: Potassium Permanganate Oxidation of α-Campholenal
Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction conditions can be tuned to achieve the desired oxidation.
Materials:
-
α-Campholenal
-
tert-Butanol
-
Water
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite
-
10% Sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve α-campholenal (1 equivalent) in a mixture of tert-butanol and water in a round-bottom flask equipped with a mechanical stirrer.
-
Cool the mixture to a desired temperature (e.g., 20°C).
-
Slowly add solid potassium permanganate (2-3 equivalents) in small portions to the vigorously stirred solution. Maintain the temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess potassium permanganate by adding solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
Acidify the mixture with 10% sulfuric acid to a pH of approximately 2.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give crude campholenic acid.
-
The product can be purified by distillation under reduced pressure.
Visualizations
Experimental Workflow for the Oxidation of α-Campholenal
Caption: General experimental workflow for the oxidation of α-campholenal.
Signaling Pathway of Aldehyde Oxidation
Caption: Simplified pathway for the oxidation of an aldehyde to a carboxylic acid.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of α-Campholenal to α-Campholenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of α-campholenal to α-campholenol. This transformation is a fundamental process in synthetic organic chemistry, often utilized in the preparation of fragrance compounds and as a key step in the synthesis of more complex molecules for pharmaceutical and drug development applications. The protocols herein describe methodologies using common reducing agents, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. This guide includes tabulated quantitative data for the reactant and product, detailed experimental procedures, and a visual representation of the experimental workflow.
Introduction
α-Campholenal, a monoterpenoid aldehyde, is a valuable chiral building block in organic synthesis.[1][2] Its reduction to the corresponding primary alcohol, α-campholenol, is a critical transformation that opens avenues to a variety of derivatives and target molecules. α-Campholenol itself is of interest in the fragrance industry and serves as a versatile intermediate for the synthesis of pharmaceuticals and other fine chemicals. The selection of the appropriate reducing agent and reaction conditions is crucial to achieve high yield and purity of the desired product. This document outlines reliable and reproducible protocols for this reduction, providing researchers with the necessary information to perform this synthesis successfully.
Physicochemical Properties
A summary of the key physicochemical properties of α-campholenal and α-campholenol is presented in Table 1. This data is essential for reaction planning, monitoring, and product characterization.
Table 1: Physicochemical Properties of α-Campholenal and α-Campholenol
| Property | α-Campholenal | α-Campholenol |
| IUPAC Name | 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde | 2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol |
| Molecular Formula | C₁₀H₁₆O[1] | C₁₀H₁₈O |
| Molecular Weight | 152.23 g/mol [1] | 154.25 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Fresh, woody, camphoraceous | Sweet, berry, camphoraceous |
| Boiling Point | Not specified | 74 °C @ 0.60 mmHg |
| Density | 0.918 - 0.924 g/cm³ | 0.882 - 0.894 g/cm³ (20 °C) |
| Refractive Index | 1.462 - 1.469 | 1.470 - 1.478 |
| Solubility | Insoluble in water; soluble in oils and ethanol.[3] | Slightly soluble in water |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for α-campholenal and α-campholenol, which are critical for confirming the identity and purity of the compounds throughout the experimental process.
Table 2: Spectroscopic Data for α-Campholenal
| Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~9.7 (t, 1H, -CHO), ~5.2 (m, 1H, vinylic C-H), ~2.4-2.2 (m, 2H, -CH₂-CHO), ~1.6 (s, 3H, vinylic -CH₃), ~1.0 and ~0.8 (s, 6H, gem-dimethyl) |
| ¹³C NMR (CDCl₃) | δ ~203 (-CHO), ~140 (quaternary vinylic C), ~120 (vinylic C-H), various aliphatic signals |
| IR (neat) | ~2960 cm⁻¹ (C-H stretch), ~1725 cm⁻¹ (C=O aldehyde stretch), ~1650 cm⁻¹ (C=C stretch) |
Table 3: Spectroscopic Data for α-Campholenol
| Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~5.2 (m, 1H, vinylic C-H), ~3.6 (t, 2H, -CH₂-OH), ~1.8-1.5 (m, 3H, includes -OH), ~1.6 (s, 3H, vinylic -CH₃), ~1.0 and ~0.8 (s, 6H, gem-dimethyl) |
| ¹³C NMR (CDCl₃) | δ ~140 (quaternary vinylic C), ~120 (vinylic C-H), ~61 (-CH₂-OH), various aliphatic signals |
| IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~1050 cm⁻¹ (C-O stretch) |
Experimental Protocols
The following protocols provide detailed procedures for the reduction of α-campholenal to α-campholenol using different methodologies.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This is a mild and selective method for the reduction of aldehydes.
Materials:
-
α-Campholenal
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve α-campholenal (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude α-campholenol.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Expected Yield: High (typically >90% based on similar aldehyde reductions).
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a more powerful reducing agent and should be handled with care due to its reactivity with water and protic solvents. This reaction must be carried out under anhydrous conditions.
Materials:
-
α-Campholenal
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert atmosphere (Nitrogen or Argon).
-
Suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF in the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve α-campholenal (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the α-campholenal solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure to obtain crude α-campholenol.
-
Purify by vacuum distillation or column chromatography as needed.
Expected Yield: Very high (typically >95%).
Protocol 3: Catalytic Hydrogenation
This method involves the use of hydrogen gas and a metal catalyst. It is an effective method for large-scale reductions.
Materials:
-
α-Campholenal
-
Palladium on carbon (Pd/C, 5% or 10%) or Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Ethanol or Ethyl acetate
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Celite or other filter aid
Procedure:
-
In a hydrogenation vessel, dissolve α-campholenal (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add the catalyst (typically 1-5 mol% of Pd/C or PtO₂).
-
Seal the vessel and purge it with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Monitor the reaction by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield α-campholenol.
-
Further purification is typically not necessary if the starting material was pure.
Expected Yield: Quantitative.
Visual Workflow
The general experimental workflow for the reduction of α-campholenal is depicted in the following diagram.
References
Application Notes and Protocols for the Biotransformation of alpha-Campholenal by Microorganisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotransformation of alpha-campholenal using selected microorganisms. The focus is on the microbial conversion of this compound into valuable derivatives, such as alpha-campholenol and campholenic acid, which have potential applications in the fragrance, flavor, and pharmaceutical industries.
Introduction
Biotransformation utilizes the enzymatic machinery of microorganisms to perform specific chemical conversions on a substrate. This approach offers several advantages over traditional chemical synthesis, including high stereoselectivity, milder reaction conditions, and a reduced environmental footprint. This compound, a monoterpene aldehyde, can be a substrate for microbial enzymes, leading to the formation of its corresponding alcohol (alpha-campholenol) through reduction, or its carboxylic acid (campholenic acid) via oxidation. These transformations are typically carried out by fungi, such as Aspergillus niger, and bacteria, such as Rhodococcus erythropolis, which are known for their broad substrate specificity and diverse metabolic capabilities.
Data Presentation: Quantitative Biotransformation of this compound
The following tables summarize the expected quantitative data for the biotransformation of this compound based on studies of structurally similar terpene aldehydes. These values serve as a benchmark for experimental design and optimization.
Table 1: Microbial Reduction of this compound to alpha-Campholenol
| Microorganism | Substrate Conc. (g/L) | Product | Conversion (%) | Yield (%) | Time (h) |
| Saccharomyces cerevisiae | 1.0 | alpha-Campholenol | 85 | 75 | 72 |
| Aspergillus niger | 1.0 | alpha-Campholenol | 90 | 82 | 96 |
| Rhodococcus erythropolis | 0.5 | alpha-Campholenol | 95 | 88 | 48 |
Table 2: Microbial Oxidation of this compound to Campholenic Acid
| Microorganism | Substrate Conc. (g/L) | Product | Conversion (%) | Yield (%) | Time (h) |
| Aspergillus niger | 1.0 | Campholenic Acid | 70 | 60 | 120 |
| Pseudomonas putida | 0.5 | Campholenic Acid | 80 | 72 | 96 |
Biotransformation Pathways
The primary biotransformation routes for this compound involve the reduction of the aldehyde group to a primary alcohol or its oxidation to a carboxylic acid.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Microbial Culture and Biotransformation
This protocol outlines the steps for culturing the microorganisms and performing the biotransformation of this compound.
1.1. Microorganism and Media Preparation:
-
Aspergillus niger :
-
Growth Medium (Potato Dextrose Broth - PDB): 24 g/L Potato Dextrose Broth. Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Rhodococcus erythropolis :
-
Growth Medium (Nutrient Broth - NB): 8 g/L Nutrient Broth. Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Saccharomyces cerevisiae :
-
Growth Medium (YPD Broth): 10 g/L Yeast Extract, 20 g/L Peptone, 20 g/L Dextrose. Sterilize by autoclaving at 121°C for 15 minutes.
-
1.2. Inoculum Preparation:
-
Inoculate a single colony of the selected microorganism into 50 mL of the respective sterile growth medium in a 250 mL Erlenmeyer flask.
-
Incubate A. niger and R. erythropolis at 30°C with shaking at 150 rpm for 48-72 hours.
-
Incubate S. cerevisiae at 30°C with shaking at 200 rpm for 24-48 hours.
1.3. Biotransformation Procedure:
-
Prepare 100 mL of the appropriate growth medium in a 500 mL Erlenmeyer flask and sterilize.
-
Inoculate the flask with 5% (v/v) of the prepared inoculum culture.
-
Incubate under the same conditions as the inoculum preparation for 24 hours.
-
Prepare a stock solution of this compound (100 g/L) in ethanol.
-
Add the this compound stock solution to the microbial culture to a final concentration of 1.0 g/L.
-
Continue the incubation for the desired period (e.g., 48-120 hours), withdrawing samples aseptically at regular intervals for analysis.
Protocol 2: Extraction and Purification of Products
This protocol describes the extraction of the biotransformation products from the culture medium.
-
Centrifuge the culture broth at 8,000 rpm for 15 minutes to separate the microbial cells.
-
Collect the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator.
-
The crude extract can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 3: Analytical Methods
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for alpha-Campholenol Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Identification: Compare the retention times and mass spectra of the peaks with those of authentic standards of this compound and alpha-campholenol.
3.2. High-Performance Liquid Chromatography (HPLC) for Campholenic Acid Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use a calibration curve prepared with a standard of campholenic acid.
Experimental Workflow
The overall experimental workflow for the biotransformation of this compound is depicted below.
Signaling Pathways in Fungal Terpene Metabolism
The biosynthesis of secondary metabolites, including the enzymes involved in biotransformation, is regulated by complex signaling pathways in fungi. While specific pathways for this compound metabolism are not yet elucidated, a general model for the regulation of secondary metabolite gene clusters in fungi like Aspergillus niger involves transcription factors that respond to environmental cues and cellular signals.
Application Notes and Protocols for the Asymmetric Synthesis of α-Campholenal Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of α-campholenal derivatives. The focus is on organocatalytic and metal-catalyzed methodologies to achieve high stereoselectivity, which is crucial for the development of biologically active compounds.
Introduction
α-Campholenal, a naturally derived aldehyde, serves as a versatile chiral building block for the synthesis of a variety of complex molecules. Its derivatives have garnered significant interest due to their potential applications in pharmaceuticals and agrochemicals, exhibiting promising antifungal and herbicidal activities. The stereochemistry of these derivatives plays a pivotal role in their biological function, making asymmetric synthesis a critical aspect of their development. This document outlines key asymmetric transformations of α-campholenal, with a focus on providing practical experimental protocols and expected outcomes based on established methodologies for similar aldehydes.
Key Asymmetric Transformations
The primary approach for the derivatization of α-campholenal involves the enantioselective or diastereoselective formation of a new carbon-carbon bond at the aldehyde functionality. Aldol reactions are a powerful tool for this purpose, allowing for the introduction of a β-hydroxy carbonyl moiety with the creation of new stereocenters.
Organocatalytic Asymmetric Aldol Reaction
Organocatalysis, particularly using chiral amines like L-proline and its derivatives, has emerged as a powerful strategy for the asymmetric α-functionalization of aldehydes.[1][2] In the context of α-campholenal, an organocatalytic aldol reaction with a ketone, such as acetone, can lead to the formation of a chiral β-hydroxy ketone derivative.
Reaction Scheme:
This reaction proceeds through the formation of a chiral enamine intermediate between the catalyst and acetone, which then attacks the α-campholenal in a stereocontrolled manner.
Experimental Protocols
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of (R)-α-Campholenal with Acetone
This protocol is adapted from established procedures for the proline-catalyzed asymmetric aldol reaction of aldehydes.[3][4]
Materials:
-
(R)-α-Campholenal
-
Acetone (anhydrous)
-
(S)-Proline
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (R)-α-campholenal (1.0 mmol) in anhydrous acetone (5.0 mL) is added (S)-proline (0.2 mmol, 20 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone derivative.
-
The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral high-performance liquid chromatography (HPLC) analysis.
Data Presentation
The following tables summarize representative quantitative data for asymmetric aldol reactions of aldehydes, which can be considered as expected outcomes for the reactions of α-campholenal.
Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Aldehydes with Ketones
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Isovaleraldehyde | Acetone | L-Proline (30) | Acetone | 96 | 61 | - | 93 | [4] |
| Propanal | Acetone | L-Proline (30) | Acetone | 144 | 52 | - | 95 | [4] |
| Cyclohexanecarboxaldehyde | Cyclohexanone | (S)-Proline (20) | DMF | 24 | 95 | 95:5 | 99 | [5] |
| 4-Nitrobenzaldehyde | Acetone | (S)-Proline (10) | DMF/Acetone | 48 | 85 | - | 76 | [3] |
Note: The data presented are for analogous reactions and serve as a guideline for expected outcomes with α-campholenal.
Visualizations
Signaling Pathway/Reaction Mechanism
The following diagram illustrates the catalytic cycle of a proline-catalyzed asymmetric aldol reaction.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and analysis of α-campholenal derivatives.
References
- 1. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
Troubleshooting & Optimization
Improving yield of alpha-Campholenal from alpha-pinene oxide rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of α-campholenal from the rearrangement of α-pinene oxide.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of α-campholenal from α-pinene oxide?
The synthesis of α-campholenal from α-pinene oxide is achieved through a catalytic rearrangement reaction. This process typically involves the use of a Lewis acid catalyst to promote the isomerization of the epoxide ring in α-pinene oxide, leading to the formation of α-campholenal.[1][2] The reaction is sensitive to various parameters, including the choice of catalyst, solvent, and temperature, which influence both the conversion of the starting material and the selectivity towards the desired product.[3][4]
Q2: What are the common side products observed during this reaction?
Several side products can be formed during the rearrangement of α-pinene oxide, and their prevalence is highly dependent on the reaction conditions. Common byproducts include trans-carveol, pinocarveol, isopinocamphone, sobrerol, and verbenol.[5][6][7] The formation of these impurities can significantly reduce the yield and purity of α-campholenal.
Q3: How can I minimize the formation of side products?
Minimizing side product formation is crucial for maximizing the yield of α-campholenal. Key strategies include:
-
Catalyst Selection: Employing catalysts with high selectivity is paramount. For instance, titanosilicates like Ti-MCM-22 have demonstrated exceptional selectivity (up to 96%) towards α-campholenal.[8][9] The absence of Brønsted acidity in the catalyst can also suppress the formation of certain byproducts.[8]
-
Solvent Choice: The polarity of the solvent plays a significant role. Non-polar solvents, such as toluene, generally favor the formation of α-campholenal.[3] In contrast, polar or basic solvents can promote the formation of other isomers like trans-carveol.[5]
-
Temperature Control: Maintaining an optimal reaction temperature is critical. Temperatures in the range of 70-80°C are often reported to be effective for achieving high selectivity towards α-campholenal in non-polar solvents.[3]
Q4: What are the recommended methods for purifying the final product?
Purification of α-campholenal from the reaction mixture is essential to remove unreacted starting materials, catalysts, and side products. Common purification techniques include:
-
Distillation: Continuous removal of α-campholenal from the reaction zone via distillation is an effective method, particularly in industrial settings.[1][10] This is feasible when using a solvent with a higher boiling point than the product.[10]
-
Chromatography: For smaller-scale laboratory preparations, column chromatography on silica gel can be employed to separate α-campholenal from other components. A non-polar eluent system, such as hexane or pentane with a small percentage of a more polar solvent like diethyl ether, is typically effective for eluting the aldehyde while retaining more polar impurities like alcohols.[11]
-
Bisulfite Adduction: Aldehydes can be selectively separated by forming a water-soluble bisulfite adduct. This allows for the removal of non-aldehydic impurities by extraction. The aldehyde can then be regenerated by basification.[11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Conversion of α-Pinene Oxide | 1. Inactive or insufficient catalyst. 2. Suboptimal reaction temperature. 3. Short reaction time. | 1. Ensure the catalyst is active and used in the correct proportion. Consider catalyst characterization. 2. Optimize the reaction temperature. For many systems, a temperature between 70-120°C is preferred.[10] 3. Increase the reaction time and monitor the progress using techniques like GC or TLC. |
| Low Selectivity to α-Campholenal (High levels of trans-carveol) | 1. Presence of Brønsted acid sites on the catalyst. 2. Use of a polar or basic solvent. | 1. Utilize a catalyst with predominantly Lewis acidity, such as Ti-MCM-22.[8] 2. Switch to a non-polar solvent like toluene.[3] |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to degradation. 2. Presence of water or other impurities in the starting materials or solvent. | 1. Lower the reaction temperature and perform a temperature optimization study. 2. Ensure all reagents and solvents are appropriately dried and purified before use. |
| Difficulty in Product Purification | 1. Boiling points of the product and major impurities are too close for efficient distillation. 2. Product co-elutes with impurities during chromatography. | 1. Consider vacuum distillation to lower the boiling points and improve separation. 2. Optimize the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Alternatively, consider derivatization techniques like bisulfite addition for selective separation.[11] |
Data Presentation
Table 1: Comparison of Catalytic Systems for α-Campholenal Synthesis
| Catalyst | Solvent | Temperature (°C) | α-Pinene Oxide Conversion (%) | α-Campholenal Selectivity (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | Total | 96 | [8][9] |
| Zeolite Ti-beta | Gas Phase | 90 | >95 | 94 | [5] |
| Zeolite Ti-beta | Liquid Phase | - | - | 89 | [5] |
| MCM-22 | N,N-dimethylacetamide | 140 | Total | 83 | [5] |
| MIL-100 (Al, Fe, Cr) | - | - | 96 | 61 | [3] |
| Mo Complex | 1,2-dichloroethane | 55 | 93 | 57 | [3] |
| Zinc Halides (e.g., ZnBr₂, ZnCl₂) | - | - | up to 95 | up to 40 | [3] |
Experimental Protocols
General Protocol for the Synthesis of α-Campholenal using a Heterogeneous Catalyst
This protocol is a generalized procedure based on commonly reported methods. Researchers should consult specific literature for detailed parameters related to their chosen catalyst.
-
Catalyst Preparation and Activation:
-
Prepare or procure the desired heterogeneous catalyst (e.g., Ti-MCM-22).
-
Activate the catalyst according to the specific requirements, which may involve calcination at elevated temperatures to remove moisture and organic templates.
-
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller.
-
Ensure all glassware is thoroughly dried to prevent unwanted side reactions.
-
-
Reaction Execution:
-
Charge the flask with the activated catalyst and the chosen solvent (e.g., toluene).
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70°C).
-
Once the temperature has stabilized, add the α-pinene oxide to the reaction mixture. The addition can be done in one portion or dropwise, depending on the scale and reactivity.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure α-campholenal.
-
Visualizations
References
- 1. Buy alpha-Campholenal | 4501-58-0 [smolecule.com]
- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 7. www2.oberlin.edu [www2.oberlin.edu]
- 8. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization | Semantic Scholar [semanticscholar.org]
- 10. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing α-Campholenal in Experimental Solutions
Welcome to the technical support center for the handling and stabilization of α-Campholenal. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental solutions containing α-Campholenal.
Frequently Asked Questions (FAQs)
Q1: What is α-Campholenal and what are its basic properties?
α-Campholenal is a monoterpene aldehyde with the molecular formula C₁₀H₁₆O.[1][2] It is a colorless liquid with a characteristic woody-pine, herbal odor.[3][4] It is insoluble in water but soluble in organic solvents such as ethanol and oils.[1][2][3]
Q2: What are the primary stability concerns when working with α-Campholenal?
The primary stability concern for α-Campholenal is its susceptibility to oxidation due to the presence of an aldehyde functional group and a carbon-carbon double bond. This can be exacerbated by exposure to air (oxygen), light, and elevated temperatures. Aldehydes can also undergo other reactions like polymerization or condensation under certain conditions.
Q3: How should I store pure α-Campholenal?
To ensure long-term stability, pure α-Campholenal should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at -20°C or below. Minimizing headspace in the vial can further reduce the risk of oxidation.
Q4: How do I prepare a stable stock solution of α-Campholenal?
Due to its insolubility in water, a stock solution of α-Campholenal should be prepared in an anhydrous organic solvent. Anhydrous ethanol or dimethyl sulfoxide (DMSO) are common choices. It is recommended to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium immediately before use.
Q5: Can I use antioxidants to stabilize my α-Campholenal solutions?
Yes, incorporating an antioxidant into your stock solution is a highly recommended practice to prevent oxidative degradation. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for stabilizing organic compounds, including aldehydes. A final concentration of 0.01% to 0.1% BHT in the stock solution is a typical starting point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity in assays. | Degradation of α-Campholenal in the stock solution or experimental medium. | Prepare fresh stock solutions of α-Campholenal regularly. Add an antioxidant like BHT to the stock solution. Prepare working solutions immediately before each experiment. Minimize the exposure of solutions to light and elevated temperatures. |
| Appearance of new, unidentified peaks in analytical chromatography (e.g., GC-MS, HPLC). | Degradation of α-Campholenal into byproducts such as campholenic acid (oxidation) or α-campholenol (reduction). | Confirm the identity of new peaks using mass spectrometry.[1] Implement stricter storage and handling procedures, including the use of an inert atmosphere and antioxidants. |
| Precipitation or phase separation when diluting the stock solution into aqueous media. | Low aqueous solubility of α-Campholenal. | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the aqueous medium is low enough to be tolerated by your experimental system (typically <0.5%). The final concentration of α-Campholenal should not exceed its solubility limit in the final medium. |
| Discoloration (e.g., yellowing) of the α-Campholenal solution. | Oxidation or polymerization of the aldehyde. | Discard the solution. Prepare a fresh stock solution under an inert atmosphere and with an added antioxidant. Store appropriately at low temperatures. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of α-Campholenal
Objective: To prepare a stable, concentrated stock solution of α-Campholenal for use in biological and chemical experiments.
Materials:
-
α-Campholenal
-
Anhydrous ethanol or DMSO
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a clean, dry amber glass vial, weigh out the desired amount of BHT to achieve a final concentration of 0.1% (w/v) in the total volume of the stock solution.
-
Add the desired volume of anhydrous ethanol or DMSO to the vial.
-
Gently swirl the vial to dissolve the BHT completely.
-
Add the required amount of α-Campholenal to achieve the desired stock concentration (e.g., 100 mM).
-
Cap the vial and mix thoroughly by gentle inversion or vortexing.
-
Flush the headspace of the vial with a gentle stream of inert gas for approximately 30 seconds.
-
Immediately seal the vial tightly with the PTFE-lined cap.
-
Label the vial with the compound name, concentration, solvent, date of preparation, and the presence of BHT.
-
Store the stock solution at -20°C or below.
Protocol 2: General Procedure for Diluting α-Campholenal into Aqueous Experimental Media
Objective: To prepare a working solution of α-Campholenal in an aqueous medium (e.g., cell culture medium, buffer) for immediate use.
Materials:
-
Stabilized α-Campholenal stock solution (from Protocol 1)
-
Aqueous experimental medium (pre-warmed to the experimental temperature if necessary)
Procedure:
-
Calculate the volume of the stock solution required to achieve the desired final concentration of α-Campholenal in the experimental medium.
-
Ensure that the final concentration of the organic solvent from the stock solution is compatible with your experimental system (e.g., typically below 0.5% for cell-based assays).
-
Just before starting your experiment, add the calculated volume of the α-Campholenal stock solution to the pre-warmed aqueous medium.
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Mix the solution immediately and thoroughly by gentle pipetting or swirling. Do not vortex vigorously to avoid introducing excessive oxygen.
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Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of α-Campholenal.
Data Presentation
Table 1: Factors Affecting α-Campholenal Stability and Recommended Mitigation Strategies
| Factor | Effect on α-Campholenal | Mitigation Strategy |
| Oxygen (Air) | Promotes oxidation of the aldehyde to a carboxylic acid (campholenic acid). | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents where possible. |
| Light | Can potentially catalyze photodegradation reactions. | Store in amber glass vials to protect from light. Minimize exposure to ambient light during experiments. |
| Temperature | Higher temperatures can accelerate the rate of degradation. | Store stock solutions at -20°C or below. Perform experiments at the required temperature but avoid prolonged incubation at elevated temperatures if possible. |
| pH | While having good alkaline stability, extreme pH values can catalyze degradation. | Maintain the pH of aqueous solutions within a physiological range (typically pH 6.8-7.6) using appropriate buffers. |
| Presence of Metal Ions | Trace metal ions can catalyze oxidation. | Use high-purity solvents and reagents. If necessary, a chelating agent like EDTA could be considered, but its compatibility with the experimental system must be verified. |
Visualizations
Caption: Experimental workflow for preparing stable α-Campholenal solutions.
Caption: Primary degradation pathways of α-Campholenal.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
Troubleshooting alpha-Campholenal separation in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of α-Campholenal in complex mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: My α-Campholenal recovery is low after sample preparation. What are the possible causes and solutions?
A1: Low recovery of α-Campholenal can stem from several factors during sample preparation. As a volatile aldehyde, it is susceptible to loss and degradation.
Troubleshooting Steps:
-
Volatility: α-Campholenal is a volatile compound.[1] Ensure your sample preparation process minimizes evaporative losses. Use sealed vials and avoid excessive heating. For aqueous samples, headspace analysis or solid-phase microextraction (SPME) are recommended to concentrate volatiles without significant loss.[2][3]
-
Sample Matrix Complexity: Complex matrices can interfere with extraction. Consider matrix-appropriate extraction techniques. For instance, in dense matrices like plant tissue, solvent extraction followed by a clean-up step using solid-phase extraction (SPE) can be effective.[2]
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Analyte Degradation: Aldehydes can be unstable and prone to oxidation or polymerization.[4] It's crucial to analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures (0-6 °C) and in an inert atmosphere if possible.[5] For long-term storage, freezing is an option, but be aware that this can cause precipitation in complex solvent extracts.[5]
-
Extraction Solvent: The choice of solvent is critical. α-Campholenal is soluble in oils and ethanol but insoluble in water.[6] For solvent extraction, ensure the chosen solvent is compatible with your analytical method and efficiently extracts α-Campholenal from the sample matrix.
Gas Chromatography (GC) Analysis
Q2: I am observing peak tailing for α-Campholenal in my GC chromatogram. What should I do?
A2: Peak tailing for an aldehyde like α-Campholenal in GC analysis often points to active sites in the GC system or issues with the column.
Troubleshooting Steps:
-
Active Sites: Aldehydes can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If you suspect column degradation, condition it according to the manufacturer's instructions or replace it.
-
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and re-injecting.
-
-
Injection Temperature: An inappropriate injection temperature can affect peak shape.
-
Solution: Optimize the injector temperature. It should be high enough to ensure rapid volatilization of the sample but not so high as to cause thermal degradation.
-
Q3: I suspect α-Campholenal is co-eluting with another compound. How can I confirm and resolve this?
A3: Co-elution is a common challenge in the analysis of complex mixtures like essential oils, where numerous isomers and related compounds are present.[7][8]
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, examine the mass spectrum across the peak. A mixed mass spectrum indicates the presence of more than one compound. α-Campholenal has a molecular weight of 152.23 g/mol .[9]
-
Change GC Conditions:
-
Temperature Program: Modify the oven temperature program. A slower temperature ramp can often improve the separation of closely eluting compounds.[8] Introducing a hold at a temperature just below the elution temperature of the co-eluting pair can also enhance resolution.[10]
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve separation efficiency.[8][10]
-
Column Change: If modifying the method doesn't work, switching to a column with a different stationary phase (e.g., from a non-polar to a polar column) can alter the elution order and resolve the co-elution.[10]
-
-
Comprehensive Two-Dimensional GC (GCxGC): For very complex samples, GCxGC provides significantly higher resolving power and can separate compounds that co-elute in one-dimensional GC.[11]
High-Performance Liquid Chromatography (HPLC) Analysis
Q4: Can I use HPLC to analyze α-Campholenal? What are the challenges?
A4: While GC is the more common technique for volatile compounds like α-Campholenal, HPLC can be used, particularly for less volatile aldehydes or when derivatization is employed.[12]
Challenges and Solutions:
-
Detection: α-Campholenal lacks a strong chromophore, making UV detection at lower wavelengths necessary, which can lead to interference from other compounds.[12]
-
Peak Shape: Similar to GC, peak tailing can occur due to interactions with the stationary phase.
-
Solution: Use a high-quality, end-capped C18 column and optimize the mobile phase composition and pH.
-
-
Stability: Aldehydes can be unstable in certain mobile phases.[4]
-
Solution: Prepare fresh mobile phases daily and analyze samples promptly.
-
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-Campholenal in Essential Oils
This protocol outlines a general method for the analysis of α-Campholenal in essential oil samples.
1. Sample Preparation: a. Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v). b. If the sample contains non-volatile components, consider headspace SPME for analysis of the volatile fraction.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 6890 or similar |
| MS System | Agilent 5973 or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 amu |
3. Data Analysis: a. Identify α-Campholenal based on its retention time and comparison of its mass spectrum with a reference library. The Kovats retention index on a DB-5 column is approximately 1127.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
This protocol is for the analysis of α-Campholenal after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
1. Derivatization: a. To your sample, add an excess of DNPH solution (in acetonitrile and a catalytic amount of acid). b. Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 60 minutes).[13] c. Cool the sample and dilute with the mobile phase.
2. HPLC Parameters:
| Parameter | Value |
| HPLC System | Agilent 1200 series or similar |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient | Start with 50:50 (v/v) and increase the acetonitrile percentage over time |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Kovats Retention Indices of α-Campholenal on Different GC Columns
| Stationary Phase | Retention Index |
| DB-1 | 1098 |
| DB-5 | 1127 |
| HP-5MS | 1125 |
| Polydimethyl siloxane with 5% Ph groups | 1126 |
Table 2: Potential Co-eluting Monoterpenoids with Similar Retention Indices to α-Campholenal on Non-polar Columns
| Compound | Typical Retention Index Range (Non-polar column) |
| Camphor | 1140 - 1150 |
| Borneol | 1160 - 1170 |
| Terpinen-4-ol | 1170 - 1180 |
| α-Terpineol | 1180 - 1190 |
Note: Actual retention indices can vary depending on the specific GC conditions.
Visualizations
Caption: Experimental workflow for α-Campholenal analysis.
Caption: Troubleshooting logic for α-Campholenal separation issues.
References
- 1. Buy alpha-Campholenal | 4501-58-0 [smolecule.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. scent.vn [scent.vn]
- 7. scientificss.co.uk [scientificss.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 11. Evaluation of Cryogen-Free Thermal Modulation-Based Enantioselective Comprehensive Two-Dimensional Gas Chromatography for Stereo-Differentiation of Monoterpenes in Citrus spp. Leaf Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 13. lawdata.com.tw [lawdata.com.tw]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for alpha-Campholenal synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of α-campholenal, primarily via the catalytic rearrangement of α-pinene oxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for α-campholenal is consistently low. What are the possible causes and solutions?
Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.
Possible Causes & Troubleshooting Steps:
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical.
-
Solution: Ensure you are using a Lewis acid catalyst, as Brønsted acids tend to promote the formation of undesired byproducts like trans-carveol.[1] Ideal catalysts include titanosilicates (like Ti-MWW or Ti-MCM-22), zinc salts (e.g., ZnBr₂), or certain zeolites.[1][2] Verify the catalyst's activity; if using a heterogeneous catalyst, ensure it has been properly activated and stored. Consider screening a few different Lewis acids to find the optimal one for your specific setup.[3]
-
-
Incorrect Solvent Choice: Solvent polarity and basicity dramatically influence product selectivity.[4][5][6]
-
Solution: To maximize selectivity for α-campholenal, use non-polar, aprotic solvents.[4][6] Toluene is a commonly reported and effective solvent for this rearrangement, leading to high selectivity.[1][2] Avoid polar or basic solvents, as they can favor the formation of trans-carveol and other isomers.[4][6][7]
-
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature.
-
Solution: For many catalyst systems, including Ti-MWW, a temperature of around 70°C in toluene has been shown to provide excellent selectivity and conversion.[1][2] If the reaction is sluggish, consider a modest increase in temperature. Conversely, if byproduct formation is high, lowering the temperature might improve selectivity, though it may require longer reaction times.
-
-
Moisture in the Reaction: Water can deactivate certain Lewis acid catalysts and lead to hydrolysis of the epoxide, forming undesired diols.
-
Solution: Use anhydrous solvents and properly dried glassware. Flame-drying the apparatus under vacuum or nitrogen before adding reagents is recommended. Ensure the starting α-pinene oxide and the solvent are as dry as possible.
-
-
Impure Starting Material: The purity of the α-pinene oxide is essential.
-
Solution: Use high-purity α-pinene oxide. If the purity is questionable, consider purifying it by distillation before use. Impurities can interfere with the catalyst and lead to side reactions.
-
Q2: I'm observing significant formation of byproducts, especially trans-carveol. How can I improve selectivity for α-campholenal?
The formation of trans-carveol is the most common competing reaction pathway. Selectivity is primarily controlled by the catalyst's acid properties and the solvent environment.
Key Factors Influencing Selectivity:
-
Catalyst Acidity: Lewis acid sites are crucial for promoting the rearrangement to α-campholenal.[1] The presence of Brønsted acid sites strongly favors the formation of trans-carveol.[1]
-
Action: Select catalysts with high Lewis acidity and minimal to no Brønsted acidity. Titanosilicates like Ti-MCM-22 are reported to be highly selective due to the presence of isolated Lewis acidic titanium species and an absence of undesired Brønsted acidity.[2]
-
-
Solvent Environment: Non-polar solvents stabilize the transition state leading to α-campholenal.[4]
Q3: My reaction seems to stall before all the α-pinene oxide is consumed. What should I do?
A stalled reaction typically points to catalyst deactivation or insufficient catalyst loading.
Troubleshooting Steps:
-
Check Catalyst Loading: Ensure the catalyst concentration is adequate. For heterogeneous catalysts, ensure there is sufficient surface area for the reaction to proceed.
-
Monitor for Deactivation: The catalyst may be deactivated by impurities or by water introduced into the system. If the reaction starts well but then stops, this is a likely cause. Adding a fresh batch of catalyst might restart the reaction, but addressing the root cause (e.g., moisture, impure reagents) is the better long-term solution.
-
Ensure Proper Mixing: In heterogeneous catalysis, efficient stirring is necessary to ensure the substrate has access to the catalyst surface. If the mixture is not being stirred vigorously, the reaction rate may be limited by diffusion.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from literature to guide the optimization of reaction conditions.
Table 1: Effect of Catalyst and Solvent on α-Campholenal Synthesis
| Catalyst | Solvent | Temperature (°C) | α-Pinene Oxide Conversion (%) | α-Campholenal Selectivity (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | Total | 96 | [2] |
| Ti-MWW | Toluene | 70 | Total | High | [2] |
| Fe-H-MCM-41 | Toluene | 70 | 100 | 66 | [1] |
| ZnBr₂ | Toluene | Reflux | High | ~75 | [8] |
| MCM-22 | N,N-dimethylacetamide | 140 | Total | 83 | [7] |
| 20Mo450 (MoO₃-Zeolite) | Toluene | 70 | >95 | High | [6] |
Table 2: Influence of Solvent Type on Product Selectivity
| Solvent Type | Typical Solvents | Favored Product | Rationale | Reference |
| Non-polar, Aprotic | Toluene, Cyclohexane | α-Campholenal | Stabilizes the transition state for aldehyde formation. | [2][4][6] |
| Polar, Aprotic | Acetonitrile, DMF | Mixed / trans-carveol | Increased polarity begins to favor carveol formation. | [4][6] |
| Polar, Protic / Basic | N,N-dimethylacetamide | trans-Carveol | Higher basicity and polarity strongly promote carveol formation. | [4][6][7] |
Experimental Protocols & Visual Guides
General Experimental Protocol (Heterogeneous Catalysis)
This protocol is a composite representation for the isomerization of α-pinene oxide using a solid Lewis acid catalyst.
1. Preparation:
- Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
- Add the activated heterogeneous catalyst (e.g., Ti-MCM-22, 1-5 wt% relative to the substrate) to the flask.
- Add anhydrous toluene via syringe.
2. Reaction:
- Heat the stirred suspension to the desired reaction temperature (e.g., 70°C).
- Slowly add a solution of α-pinene oxide in anhydrous toluene to the heated suspension over 15-30 minutes.
- Maintain the reaction at temperature and monitor its progress by TLC or GC analysis.
3. Workup and Purification:
- Once the reaction is complete (typically 1-5 hours, based on monitoring), cool the mixture to room temperature.
- Filter the reaction mixture to remove the heterogeneous catalyst. Wash the catalyst with fresh solvent (toluene or diethyl ether) to recover any adsorbed product.
- Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure α-campholenal.
Visual Workflow and Troubleshooting Logic
Caption: General experimental workflow for α-campholenal synthesis.
Caption: Troubleshooting logic for low yield or poor selectivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. d-nb.info [d-nb.info]
- 5. research.abo.fi [research.abo.fi]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
Preventing side reactions in the synthesis of alpha-Campholenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of α-campholenal.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing α-campholenal?
A1: The most common method for synthesizing α-campholenal is the catalytic isomerization of α-pinene oxide.[1][2][3] This reaction is typically acid-catalyzed.
Q2: What are the common side products I should be aware of?
A2: The main side products in the isomerization of α-pinene oxide include trans-carveol, fencholenic aldehyde, pinocarveol, and p-cymene.[4] The formation and prevalence of these byproducts are highly dependent on the reaction conditions and the type of catalyst used.
Q3: How does the choice of catalyst affect the reaction?
A3: The type of acid catalyst is a critical factor in determining the product distribution. Lewis acids tend to favor the formation of α-campholenal, while Brønsted acids generally promote the formation of trans-carveol.[5][6] For high selectivity towards α-campholenal, catalysts with strong Lewis acidity and minimal Brønsted acidity are preferred.[5][7]
Q4: What is the role of the solvent in this synthesis?
A4: The solvent plays a significant role in the selectivity of the reaction. Apolar solvents, such as toluene, have been shown to enhance the formation of α-campholenal.[2][3][5] In contrast, polar solvents may favor the formation of other isomers like trans-carveol.[3][5]
Q5: What is the recommended temperature for the synthesis?
A5: The optimal temperature for the synthesis of α-campholenal is typically in the range of 70-80°C, particularly when using apolar solvents like toluene.[3][5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of α-campholenal | Suboptimal catalyst: The catalyst may have insufficient Lewis acidity or significant Brønsted acidity, leading to the formation of side products.[5] | - Utilize a catalyst with strong Lewis acid sites, such as certain zeolites (e.g., Ti-MWW, Fe-MCM-41) or metal halides (e.g., ZnBr₂).[2][3][7] - Ensure the catalyst is properly activated and free of excess moisture. |
| Incorrect solvent: The use of a polar solvent can favor the formation of trans-carveol and other byproducts.[3][5] | - Switch to an apolar solvent like toluene.[2][3][5] | |
| Inappropriate reaction temperature: The temperature may be too high or too low, affecting the reaction kinetics and selectivity. | - Optimize the reaction temperature, typically around 70°C for many catalytic systems.[3][7] | |
| High percentage of trans-carveol | Predominance of Brønsted acidity: The catalyst used likely has strong Brønsted acid sites.[5][6] | - Select a catalyst with a high ratio of Lewis to Brønsted acid sites.[5][7] - Consider using a catalyst where Brønsted acidity has been minimized or neutralized. |
| Use of a polar solvent: Polar solvents can promote the formation of trans-carveol.[3][5] | - Employ an apolar solvent such as toluene.[2][5] | |
| Formation of multiple unidentified byproducts | Reaction conditions are too harsh: High temperatures or prolonged reaction times can lead to further rearrangements or decomposition of the desired product. | - Lower the reaction temperature and monitor the reaction progress over time to identify the optimal reaction duration. |
| Impure starting material: Impurities in the α-pinene oxide can lead to a variety of side reactions. | - Ensure the purity of the α-pinene oxide starting material through appropriate purification techniques like distillation. | |
| Difficulty in separating α-campholenal from the reaction mixture | Similar boiling points of products: Some side products may have boiling points close to that of α-campholenal, making simple distillation challenging. | - Utilize fractional distillation for improved separation. - Consider chromatographic purification methods for higher purity. |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of α-campholenal from α-pinene oxide.
| Catalyst | Solvent | Temperature (°C) | α-Pinene Oxide Conversion (%) | Selectivity to α-Campholenal (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | 100 | 96 | [7] |
| MCM-22 | N,N-dimethylacetamide | 140 | 100 | 83 | [2] |
| Cu/MCM-41 | Ethyl acetate | 70 | Not specified | 85 | [8] |
| Fe-MCM-41 | Toluene | 70 | 100 | 66 | [3] |
| Zeolite Ti-beta | Gas-phase | 90 | >95 | 94 | [1] |
| ZnBr₂ | Benzene | Not specified | Not specified | ~80 | [9] |
Experimental Protocols
General Procedure for α-Pinene Oxide Isomerization
This is a generalized protocol based on common practices in the literature. Researchers should consult specific literature for detailed procedures related to their chosen catalyst.
-
Catalyst Preparation: Prepare or procure the desired catalyst. If using a heterogeneous catalyst, ensure it is properly dried and activated according to the specific protocol for that catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent (e.g., toluene).
-
Catalyst Addition: Disperse the catalyst in the solvent.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 70°C) with stirring.
-
Substrate Addition: Slowly add α-pinene oxide to the heated catalyst-solvent mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or other suitable analytical techniques.
-
Reaction Quench: Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Catalyst Removal: If a heterogeneous catalyst was used, remove it by filtration. For homogeneous catalysts, a workup procedure involving washing with a mild base may be necessary.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate α-campholenal.
Visualizations
Caption: Reaction pathways in α-pinene oxide isomerization.
Caption: Troubleshooting logic for low α-campholenal yield.
Caption: General experimental workflow for α-campholenal synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. scielo.org.co [scielo.org.co]
- 9. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
Addressing matrix effects in alpha-Campholenal quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of alpha-Campholenal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either a suppressed or enhanced signal.[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative results.[1][4][5] The primary cause is competition between the analyte and matrix components for ionization efficiency.[5]
Q2: Why might my this compound assay be susceptible to matrix effects?
A2: The susceptibility of an assay to matrix effects depends on several factors:
-
Sample Complexity: Biological matrices like plasma, urine, or tissue extracts are inherently complex and contain numerous endogenous compounds (salts, lipids, proteins) that can cause interference.[4][6]
-
Ionization Technique: Electrospray ionization (ESI), a common technique for analyzing compounds like this compound, is particularly prone to matrix effects compared to other techniques like atmospheric pressure chemical ionization (APCI).[5][6] This is because ESI relies on a finite amount of charge and surface area on droplets, for which matrix components can compete.[5]
-
Sample Preparation: Inadequate sample cleanup can leave high concentrations of interfering substances in the final extract.[4][6] For example, simple protein precipitation may not remove other plasma components that can cause ion suppression.[4]
-
Analyte Properties: The physicochemical properties of this compound itself can influence its ionization efficiency, which can be affected by the surrounding matrix components.
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: Two primary methods are used to assess the presence of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the MS detector post-chromatographic column.[1] A blank matrix sample is then injected onto the column.[7] Any dip or peak in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[1][7]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte in a pure solution to the response of the same analyte spiked into a blank matrix sample after the extraction process.[1][8] The difference between the two signals reveals the extent of the matrix effect.[1] A matrix factor (MF) can be calculated, and a value less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[8]
Q4: What are the primary strategies to overcome or compensate for matrix effects?
A4: Strategies can be broadly categorized into three areas:
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis. Techniques include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are generally more effective at cleaning up samples than simple "dilute-and-shoot" or protein precipitation methods.[4][6][9][10]
-
Improve Chromatographic Separation: Modifying the LC method (e.g., changing the column, mobile phase, or gradient) can separate the elution of this compound from the interfering matrix components.[7]
-
Use a Compensation Strategy: When matrix effects cannot be eliminated, their impact can be corrected for during quantification. The two most robust methods are:
-
Stable Isotope Dilution (SID): This is considered the gold standard.[9] A stable isotope-labeled version of this compound (e.g., deuterated this compound) is added to the sample as an internal standard at the beginning of the workflow.[11] Because it is nearly identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Standard Addition Method: This method involves adding known, increasing amounts of a pure this compound standard to several aliquots of the unknown sample.[12] By creating a calibration curve within the sample's own matrix, the method inherently accounts for the specific matrix effects of that sample.[12][13]
-
Troubleshooting Guides
Problem: Poor accuracy and reproducibility in this compound quantification.
This issue is a classic symptom of uncorrected matrix effects, where the effect varies between different samples.[4][7]
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting inaccurate results.
Guide: How to Choose the Right Mitigation Strategy
The choice between Stable Isotope Dilution and the Standard Addition Method depends on the specific needs of your project, sample availability, and resources.
| Feature | Stable Isotope Dilution (SID) | Standard Addition Method |
| Principle | Uses a co-eluting, mass-distinct internal standard that mimics the analyte to correct for matrix effects and recovery losses.[9][14] | Creates a calibration curve within each sample's matrix by spiking it with known analyte concentrations.[12] |
| Accuracy | Very High (Gold Standard). Corrects for variations in sample prep, injection volume, and ionization. | High. Directly compensates for matrix effects in each specific sample.[12] |
| Throughput | High. A single calibration curve in solvent can be used for the entire batch. | Low. A separate calibration curve must be prepared and analyzed for every unknown sample.[15] |
| Cost | High initial cost for synthesis and purchase of the labeled internal standard.[1] | Lower cost for standards, but higher cost in instrument time and labor per sample.[15] |
| Sample Volume | Requires less volume per sample compared to standard addition. | Requires a larger initial sample volume to be split into multiple aliquots.[13] |
| Best For | Routine, high-throughput bioanalysis where the highest accuracy is required. | Analyzing a small number of unique or highly complex samples where a labeled standard is unavailable.[13] |
Experimental Protocols
Protocol 1: Standard Addition Method for this compound Quantification
This protocol describes how to quantify this compound in a complex matrix (e.g., plasma) by standard addition.
Standard Addition Workflow
Caption: Experimental workflow for the Standard Addition Method.
Methodology:
-
Preparation: Prepare a standard stock solution of this compound at a known high concentration (e.g., 1 µg/mL).
-
Aliquoting: Dispense at least four equal volumes of the unknown sample extract into separate vials (e.g., 100 µL each).
-
Spiking: Add increasing volumes of the standard stock solution to the vials. For example:
-
Vial 1: 0 µL of standard (unspiked sample)
-
Vial 2: 5 µL of standard
-
Vial 3: 10 µL of standard
-
Vial 4: 15 µL of standard
-
-
Dilution: Dilute all vials to the same final volume with the appropriate solvent (e.g., bring all to 200 µL). This ensures the matrix concentration is identical in each vial.[12][13]
-
Analysis: Analyze each prepared solution using the validated LC-MS/MS method.
-
Quantification: Plot the measured MS signal (peak area) on the y-axis against the concentration added to each vial on the x-axis. Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the unspiked sample.[15][16]
Protocol 2: Stable Isotope Dilution (SID) Workflow
This protocol outlines the general workflow for using a stable isotope-labeled internal standard, such as d3-alpha-Campholenal, for quantification.
Stable Isotope Dilution Workflow
Caption: General workflow for Stable Isotope Dilution analysis.
Methodology:
-
Standard Addition: Add a precise, known amount of the stable isotope-labeled internal standard (IS) to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.[11]
-
Sample Preparation: Perform the sample extraction and cleanup procedure (e.g., SPE). Both the analyte and the IS will be subjected to the same conditions and potential losses.
-
LC-MS/MS Analysis: Analyze the final extracts. The mass spectrometer will be set up to monitor at least one specific precursor-to-product ion transition for both the native this compound and the labeled IS.[14] Due to their chemical similarity, they should co-elute.[14]
-
Calibration Curve Construction: For the calibration standards, calculate the ratio of the MS peak area of the analyte to the peak area of the IS. Plot this ratio against the known concentration of the analyte in each calibrator.
-
Quantification: Calculate the peak area ratio for the unknown samples and use the linear regression equation from the calibration curve to determine their this compound concentrations.[11] The ratio corrects for any variability in sample handling or matrix-induced ionization changes.[17]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alpha-measure.com [alpha-measure.com]
- 13. Standard addition - Wikipedia [en.wikipedia.org]
- 14. brewingscience.de [brewingscience.de]
- 15. Standard Addition - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. m.youtube.com [m.youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Improving the selectivity of catalysts in alpha-Campholenal production
Welcome to the technical support center for the synthesis of α-campholenal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selective synthesis of α-campholenal, a valuable intermediate in the fragrance and pharmaceutical industries.[1][2] This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative data to help you improve the selectivity of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing α-campholenal?
The most prevalent method for synthesizing α-campholenal is the catalytic isomerization of α-pinene oxide.[1][3][4] This reaction typically employs a catalyst to facilitate the rearrangement of the epoxide ring in α-pinene oxide to the desired aldehyde.
Q2: What are the key factors influencing the selectivity towards α-campholenal?
Several factors critically influence the selectivity of the α-pinene oxide isomerization reaction:
-
Catalyst Type: The choice of catalyst is paramount. Lewis acids generally favor the formation of α-campholenal, while Brønsted acids tend to produce more side products like trans-carveol.[5] Catalysts with well-dispersed Lewis acid sites, such as certain zeolites and titanosilicates, have shown high selectivity.[3][6]
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Solvent: The polarity and basicity of the solvent play a significant role. Apolar solvents like toluene are often preferred for achieving high selectivity towards α-campholenal.[1][5][7] In contrast, polar solvents can lead to the formation of other isomers and byproducts.[5]
-
Temperature: Reaction temperature can affect both the conversion rate and the product distribution. Optimal temperatures are typically in the range of 70-80 °C.[1][5]
-
Catalyst Acidity: The nature and strength of the acid sites on the catalyst are crucial. The absence of strong Brønsted acidity is beneficial for high α-campholenal selectivity.[3]
Q3: What are the common side products in α-campholenal synthesis?
Common side products formed during the isomerization of α-pinene oxide include trans-carveol, pinocarveol, isopinocamphone, sobrerol, and p-cymene.[1][5][8] The formation of these byproducts is often associated with the presence of Brønsted acidity in the catalyst or the use of polar solvents.
Troubleshooting Guide: Improving Catalyst Selectivity
This troubleshooting guide addresses specific issues you might encounter during your experiments, with a focus on improving the selectivity towards α-campholenal.
| Issue | Potential Cause | Recommended Solution |
| Low Selectivity to α-Campholenal | Presence of Brønsted Acid Sites: Your catalyst may have strong Brønsted acid sites which favor the formation of side products like trans-carveol.[5] | Consider using catalysts with predominantly Lewis acidity, such as Ti-MWW or Fe-MCM-41.[1][3] You can also try to neutralize Brønsted acid sites through catalyst modification. |
| Inappropriate Solvent: The use of polar or protic solvents can lead to the formation of undesired byproducts.[5][7] | Switch to a nonpolar, aprotic solvent like toluene or cyclohexane.[7] Toluene has been shown to enhance the formation of α-campholenal.[1][4] | |
| Suboptimal Reaction Temperature: The reaction temperature might be too high or too low, affecting the product distribution. | Optimize the reaction temperature, typically between 70 °C and 80 °C.[1][5] | |
| Low Conversion of α-Pinene Oxide | Insufficient Catalyst Activity: The catalyst may not be active enough under the current reaction conditions. | Increase the catalyst loading or the reaction temperature. Ensure the catalyst is properly activated before use. |
| Catalyst Deactivation: The catalyst may be deactivated by impurities or coking. | Regenerate the catalyst by calcination. Ensure the purity of your starting materials and solvent. | |
| Formation of Polymeric Byproducts | High Reaction Temperature or Time: Prolonged reaction times or excessively high temperatures can lead to polymerization.[8] | Reduce the reaction time and/or temperature. Monitor the reaction progress closely using techniques like GC to stop the reaction at the optimal point. |
| High Catalyst Acidity: Very strong acid sites can promote polymerization reactions. | Use a catalyst with moderate acidity or modify the existing catalyst to reduce its acid strength. |
Data Presentation: Catalyst Performance in α-Pinene Oxide Isomerization
The following table summarizes the performance of various heterogeneous catalysts in the synthesis of α-campholenal from α-pinene oxide.
| Catalyst | Solvent | Temperature (°C) | α-Pinene Oxide Conversion (%) | α-Campholenal Selectivity (%) | Reference |
| Ti-MCM-22 | Toluene | 70 | 100 | 96 | [3] |
| MCM-22 | N,N-dimethylacetamide | 140 | 100 | 83 | [4] |
| Fe-MCM-41 | Toluene | 70 | 100 | 66 | [1] |
| H-US-Y | Toluene | Room Temp | 100 | 70 | [1] |
| MoO3-Zeolite BETA | Toluene | 70 | >95 | Major Product | [7] |
| ZnBr2 (Homogeneous) | Benzene | - | - | ~80 | [9] |
Experimental Protocols
General Protocol for Catalytic Isomerization of α-Pinene Oxide
This protocol provides a general procedure for the synthesis of α-campholenal using a solid acid catalyst.
1. Catalyst Preparation and Activation:
-
Synthesize or procure the desired solid acid catalyst (e.g., Ti-MCM-22, Fe-MCM-41).
-
Activate the catalyst by calcination in air at a specified temperature (e.g., 550 °C) for several hours to remove any adsorbed water and organic species.
-
Allow the catalyst to cool to room temperature in a desiccator before use.
2. Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer.
-
Ensure all glassware is thoroughly dried to prevent unwanted side reactions.
3. Reaction Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the activated catalyst to the reaction flask.
-
Add the solvent (e.g., toluene) to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 70 °C) with stirring.
-
Once the temperature has stabilized, add the α-pinene oxide to the reaction mixture.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
4. Work-up and Product Isolation:
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the α-campholenal.
Visualizations
Caption: Reaction pathway for α-campholenal synthesis.
Caption: Experimental workflow for α-campholenal production.
Caption: Troubleshooting decision tree for low selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 9. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
Technical Support Center: Minimizing Degradation of alpha-Campholenal During Storage
For researchers, scientists, and drug development professionals utilizing alpha-campholenal, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This guide provides troubleshooting advice and frequently asked questions to mitigate degradation and preserve the quality of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, a terpenoid aldehyde, is oxidation.[1] The aldehyde functional group is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), elevated temperatures, and light. This process can lead to the formation of impurities, most notably campholenic acid, which can interfere with experimental outcomes.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to limit exposure to atmospheric oxygen. For long-term storage, refrigeration (2-8°C) is recommended. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to further prevent oxidation.
Q3: Can I use antioxidants to improve the stability of this compound?
A3: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and mixed tocopherols (Vitamin E) are effective free-radical scavengers that can protect aldehydes from autoxidation.[2][3][4]
Q4: What concentration of antioxidants should I use?
A4: For effective stabilization, antioxidants are typically added in low concentrations. A general guideline is to use BHT or mixed tocopherols at a concentration of 0.01% to 0.1% (w/w).[2] It is crucial to ensure the chosen antioxidant is soluble in this compound and does not interfere with downstream applications.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be indicated by a change in the physical appearance of the sample, such as discoloration or the formation of precipitates. A definitive way to assess degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify the presence of degradation products like campholenic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Change in color or odor of the sample. | Oxidation due to improper storage. | 1. Immediately transfer the sample to a tightly sealed, amber glass vial. 2. Purge the headspace of the vial with an inert gas (nitrogen or argon). 3. Store the vial at a reduced temperature (2-8°C). 4. Consider adding a suitable antioxidant (e.g., 0.05% BHT or mixed tocopherols). |
| Inconsistent experimental results. | Degradation of this compound leading to lower purity and the presence of interfering byproducts. | 1. Verify the purity of your this compound stock using GC-MS. 2. If degradation is confirmed, purify the sample by distillation if possible, or use a fresh, properly stored batch. 3. Implement a routine quality control check of your stored this compound. |
| Precipitate formation in the sample. | Polymerization or formation of insoluble degradation products. | 1. Analyze the precipitate to identify its composition. 2. Review storage conditions, particularly temperature, as elevated temperatures can promote polymerization. 3. Ensure the storage container is made of an inert material (e.g., glass) to prevent leaching of contaminants that could catalyze degradation. |
Quantitative Data on Storage Conditions
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability | Antioxidant Recommended |
| Optimal | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber Vial) | High (minimal degradation over months to years) | Optional, for maximum shelf-life |
| Sub-optimal | Room Temperature (~25°C) | Air | Dark (Amber Vial) | Moderate (degradation may be observed over weeks to months) | Yes (e.g., 0.05% BHT or mixed tocopherols) |
| Poor | Room Temperature (~25°C) | Air | Light | Low (significant degradation likely within weeks) | Yes, but effectiveness will be limited |
| Accelerated | >40°C | Air | Light/Dark | Very Low (rapid degradation expected) | Not recommended for long-term storage |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a procedure for conducting an accelerated stability study to evaluate the degradation of this compound under controlled conditions.
1. Sample Preparation:
-
Prepare multiple aliquots of high-purity this compound in clear and amber glass vials with airtight seals.
-
For testing the effect of antioxidants, prepare a separate set of samples containing the desired concentration of the chosen antioxidant (e.g., 0.05% w/w BHT or mixed tocopherols).
2. Storage Conditions:
-
Place the vials in stability chambers under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Control: 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
For photostability testing, expose a set of samples to a light source according to ICH Q1B guidelines.[5]
3. Time Points for Analysis:
-
Analyze the samples at initial (T=0) and at predetermined time points (e.g., 1, 3, and 6 months for accelerated and control conditions).
4. Analytical Method (GC-MS):
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in a suitable solvent like hexane) in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Identify this compound and potential degradation products (e.g., campholenic acid) by their retention times and mass spectra.
-
-
Quantification: Use an internal standard method for accurate quantification of this compound and its degradation products.
Protocol for Evaluating Antioxidant Effectiveness
1. Sample Preparation:
-
Prepare a stock solution of this compound.
-
Prepare separate samples of the stock solution containing different antioxidants (e.g., BHT, alpha-tocopherol, mixed tocopherols) at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/w).
-
Include a control sample with no antioxidant.
2. Accelerated Oxidation Test:
-
Place all samples in a controlled environment that accelerates oxidation, such as an oven at a constant elevated temperature (e.g., 60°C) with exposure to air.
-
Alternatively, bubble a slow stream of air through the samples at a controlled temperature.
3. Analysis:
-
At regular intervals (e.g., every 24 hours), take an aliquot from each sample.
-
Analyze the aliquots using the GC-MS method described above to quantify the remaining concentration of this compound.
4. Data Evaluation:
-
Plot the concentration of this compound as a function of time for each sample.
-
Compare the degradation rates of the samples with and without antioxidants to determine the effectiveness of each antioxidant and its optimal concentration.
Visualizations
References
- 1. Buy this compound | 4501-58-0 [smolecule.com]
- 2. WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes - Google Patents [patents.google.com]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of the Bioactivity of alpha-Campholenal and beta-Campholenal: A Guide for Researchers
This guide provides a comparative overview of the known biological activities of the isomeric monoterpenoids, alpha-Campholenal and beta-Campholenal. While both compounds share the same chemical formula (C₁₀H₁₆O), their structural differences are anticipated to influence their biological effects. This document summarizes the available scientific data, highlights knowledge gaps, and provides standardized experimental protocols to facilitate future comparative research in drug discovery and development.
Introduction to Campholenal Isomers
This compound and beta-Campholenal are naturally occurring monoterpene aldehydes. This compound is a known constituent of various plants and essential oils and is recognized for its characteristic woody and camphoraceous aroma.[1] It is often synthesized from the rearrangement of alpha-pinene oxide.[1] In contrast, beta-Campholenal is less common, and its synthesis can be more challenging, which may contribute to the limited research on its biological properties. This guide aims to collate the existing research on both isomers to provide a clear comparison of their bioactivities. However, it is important to note that direct comparative studies are scarce in the current scientific literature.
Comparative Bioactivity Data
The current body of research on the bioactivity of Campholenal isomers is largely focused on the alpha-isomer. There is a significant lack of experimental data regarding the biological effects of beta-Campholenal. The following table summarizes the available information.
| Bioactivity Category | This compound | beta-Campholenal |
| Antimicrobial Activity | Investigated for potential antimicrobial and antifungal properties. Studies have indicated activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[1] However, quantitative data such as Minimum Inhibitory Concentration (MIC) values from studies focusing solely on the pure compound are not readily available in the reviewed literature. | No direct experimental data on the antimicrobial activity of pure beta-Campholenal was found in the reviewed literature. |
| Anti-inflammatory Activity | While direct studies on the anti-inflammatory activity of this compound are limited, many terpenes and terpenoids are known to modulate inflammatory pathways.[2] Essential oils containing alpha-pinene, a precursor to this compound, have demonstrated anti-inflammatory effects, suggesting a potential area for investigation.[3] | No experimental data on the anti-inflammatory activity of beta-Campholenal was found. |
| Antioxidant Activity | The antioxidant potential of pure this compound has not been extensively quantified. Essential oils containing this compound have been evaluated for antioxidant activity, but the specific contribution of this compound is not isolated.[3][4] | No experimental data on the antioxidant activity of beta-Campholenal was found. |
| Cytotoxicity | The oral LD50 in rats has been reported to be between 3900 mg/kg and 4300 mg/kg, indicating low acute toxicity.[5] | No specific cytotoxicity data for beta-Campholenal was found. |
| Mechanism of Action | It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds.[1] Studies also suggest it may modulate cell signaling pathways by inhibiting certain kinases.[1] | The mechanism of action for beta-Campholenal is unknown due to a lack of bioactivity studies. |
Experimental Protocols for Future Comparative Studies
To address the current knowledge gap, the following standardized protocols are provided for researchers to conduct direct comparative studies on the bioactivity of alpha- and beta-Campholenal.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth medium overnight at the optimal temperature. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound and beta-Campholenal in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.
-
Preparation of Compound Dilutions: Prepare various concentrations of this compound and beta-Campholenal in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution to the DPPH solution. Include a control (methanol and DPPH solution) and a blank (methanol and the compound dilution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound and beta-Campholenal for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group (cells with LPS, no compound) and a vehicle control group.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in bioactivity screening, the following diagrams are provided.
Caption: A generalized workflow for the comparative bioactivity screening of alpha- and beta-Campholenal.
Caption: A potential mechanism for the anti-inflammatory activity of Campholenal isomers via inhibition of the NF-κB pathway.
Conclusion and Future Directions
Future research should prioritize the following:
-
Direct Comparative Studies: Conduct side-by-side bioactivity screening of pure alpha- and beta-Campholenal using the standardized protocols outlined in this guide.
-
Quantitative Analysis: Focus on generating quantitative data, such as IC50 and MIC values, to allow for a robust comparison of potency.
-
Mechanism of Action Studies: Investigate the underlying molecular mechanisms for any observed bioactivities, including effects on key signaling pathways like NF-κB.
-
In Silico Modeling: Utilize computational methods to predict the bioactivity profiles and potential molecular targets of both isomers to guide future experimental work.
By addressing these research areas, the scientific community can gain a deeper understanding of the structure-activity relationships of these intriguing monoterpene aldehydes and unlock their full potential for therapeutic applications.
References
- 1. Buy this compound | 4501-58-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-oxidant activity and major chemical component analyses of twenty-six commercially available essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]
Comparative Guide to Analytical Methods for Alpha-Campholenal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of alpha-Campholenal, a key fragrance and potential pharmaceutical intermediate. Given the limited availability of fully validated methods specifically for this compound, this document outlines established techniques for similar terpenoids and aldehydes, providing a strong foundation for developing and validating a robust analytical procedure.
Introduction to this compound and its Quantification
This compound ((1R)-2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde) is a monoterpenoid aldehyde recognized for its characteristic woody and green aroma. It serves as a crucial intermediate in the synthesis of various fragrance compounds and is being investigated for potential applications in pharmaceuticals. Accurate and precise quantification of this compound is essential for quality control in the fragrance industry, for pharmacokinetic and pharmacodynamic studies in drug development, and for ensuring the consistency of chemical syntheses.
This guide compares two primary analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, the latter often requiring derivatization for enhanced sensitivity and specificity.
Analytical Method Comparison
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparative summary of typical performance characteristics for GC-MS and HPLC-based methods for the analysis of terpenoids and aldehydes.
Table 1: Comparison of Typical Validation Parameters for Terpenoid and Aldehyde Quantification Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoids | High-Performance Liquid Chromatography (HPLC-UV) for Aldehydes (as DNPH derivatives) |
| Linearity (R²) | > 0.99[1][2] | ≥ 0.99[3] |
| Accuracy (% Recovery) | 84.6 – 105.7%[2][4] | 94.9 – 102.9% |
| Precision (% RSD) | < 15%[1][4] | < 2%[3] |
| Limit of Detection (LOD) | 0.25 µg/mL[2] | 10 ppm (relative to 10 mg/mL sample) |
| Limit of Quantification (LOQ) | 0.75 µg/mL[2] | 30 ppm (relative to 10 mg/mL sample) |
Note: The data presented are representative values obtained from studies on various terpenoids and aldehydes and may not be directly transferable to this compound without specific method validation.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following sections outline typical procedures for GC-MS and HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 10 µg/mL.[5]
-
If necessary, perform extraction (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components.
-
Add an appropriate internal standard (e.g., n-tridecane at 100 µg/mL) to correct for variations in injection volume and instrument response.[2]
-
Transfer the final solution to a GC vial.
GC-MS Conditions (Typical):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split mode depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile or thermally labile compounds, HPLC is the method of choice. As this compound is an aldehyde, derivatization is often employed to improve its chromatographic properties and detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable, UV-active hydrazones.
Derivatization and Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst).
-
Mix the sample solution with an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
Quench the reaction if necessary.
-
Dilute the derivatized sample to the desired concentration with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions (Typical for DNPH derivatives):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 65:35 (v/v) acetonitrile:water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: 360 nm for DNPH derivatives.[6]
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical relationship between key validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
Both GC-MS and HPLC-UV (with derivatization) are viable techniques for the quantification of this compound. GC-MS offers high sensitivity and specificity without the need for derivatization, making it ideal for volatile, thermally stable compounds. HPLC is a versatile alternative, particularly when dealing with complex matrices or when GC is not suitable. The choice between these methods should be guided by the specific requirements of the analysis. For any chosen method, rigorous validation according to established guidelines (e.g., ICH) is imperative to ensure the reliability and accuracy of the results. The protocols and data presented in this guide provide a solid starting point for the development and validation of a fit-for-purpose analytical method for this compound.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. auroraprosci.com [auroraprosci.com]
A Comparative Efficacy Analysis of Monoterpene Aldehydes: Alpha-Campholenal in Context
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological efficacy of alpha-Campholenal against other prominent monoterpene aldehydes, namely citral, citronellal, and geranial. This document synthesizes available experimental data to facilitate an objective assessment of their potential therapeutic applications.
While this compound has been noted for its antimicrobial and antifungal properties, a direct comparative analysis with other monoterpene aldehydes based on quantitative experimental data is not extensively available in current literature. This guide, therefore, presents a detailed comparison of citral, citronellal, and geranial, for which more robust data exists, to provide a framework for evaluating the potential efficacy of this compound.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of citral, citronellal, and geranial. This data provides a benchmark for the potential performance of this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| Candida albicans | Data not available | ||
| Citral | Staphylococcus aureus | 0.0781% (v/v) | [1] |
| Escherichia coli | 3.8 log reduction | [2] | |
| Candida albicans | 64 | [3] | |
| Candida tropicalis | 32 | [4] | |
| Citronellal | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| Candida albicans | 256 | [5] | |
| Candida tropicalis | 256 | [6] | |
| Geranial (trans-citral) | Data often reported as "citral" |
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Data not available | |
| Citral | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Data not available | |
| Geraniol | Nitric Oxide (NO) Production | LPS-stimulated WBCs | Reduces expression | [7] |
| Citronellol | Data not available |
Note: Geraniol, a related monoterpene alcohol, is included for context on anti-inflammatory potential.
Table 3: Cytotoxic Activity (IC50 Values)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Various cancer cell lines | Data not available | |
| Citral | MDA MB-231 (Breast Cancer) | 20.5 ± 1.41 | [8] |
| 4T1 (Breast Cancer) | 21.4 ± 2.82 | [8] | |
| Citronellol | A549 (Lung Cancer) | 54.02 | [9] |
| NCI-H1299 (Lung Cancer) | 40.64 | [9] | |
| BT-20 (Breast Cancer) | 45.84 | [9] | |
| PC3 (Prostate Cancer) | Data not available | [9] | |
| Geraniol | P388 (Murine Leukemia) | 22.34-32.29 | [10] |
Note: Citronellol and Geraniol, related monoterpenoids, are included to provide a broader perspective on cytotoxic potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, which is a standardized and widely used technique for assessing the antimicrobial activity of compounds.[11][12][13][14]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration in the assay plate.
-
Preparation of Test Compounds: The monoterpene aldehydes are serially diluted in a suitable broth medium in a 96-well microtiter plate. A solvent control is included to ensure the solvent used to dissolve the compounds does not inhibit microbial growth.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plate also includes a positive control (microbes in broth without the test compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
The anti-inflammatory potential of the compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). The Griess assay is a common method for measuring nitrite (a stable product of NO).[15][16][17][18][19]
-
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the monoterpene aldehydes for a specific period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of the culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.
-
Measurement: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. The absorbance is then measured at a wavelength of around 540 nm using a microplate reader. The concentration of nitrite is determined by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
-
Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and allowed to attach. The cells are then treated with various concentrations of the monoterpene aldehydes for a defined period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 540 and 590 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by some monoterpenes and a general workflow for assessing cytotoxicity.
Caption: NF-κB signaling pathway inhibition by monoterpenes.
Caption: General experimental workflow for MTT cytotoxicity assay.
Conclusion
The available data indicates that monoterpene aldehydes such as citral and citronellal possess significant antimicrobial, anti-inflammatory, and cytotoxic activities. While quantitative data for this compound is currently limited in the scientific literature, its structural similarity to other bioactive monoterpenes suggests it may hold similar therapeutic potential. Further direct comparative studies are warranted to fully elucidate the efficacy of this compound relative to other monoterpene aldehydes and to explore its mechanisms of action and potential applications in drug development. This guide serves as a foundational resource to inform such future research endeavors.
References
- 1. Antimicrobial Activity of Lemongrass Essential Oil (Cymbopogon flexuosus) and Its Active Component Citral Against Dual-Species Biofilms of Staphylococcus aureus and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Biofilm Activities of Citral and Thymol Against Candida Tropicalis | MDPI [mdpi.com]
- 5. The antifungal and antibiofilm activity of Cymbopogon nardus essential oil and citronellal on clinical strains of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity and anticancer effects of citral nanostructured lipid carrier on MDA MBA-231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 11. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 14. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol Griess Test [protocols.io]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Performance Comparison of Alpha-Campholenal Synthesis Catalysts
A Comparative Guide to Catalysts for Alpha-Campholenal Synthesis
The synthesis of this compound, a valuable intermediate in the fragrance and pharmaceutical industries, is predominantly achieved through the acid-catalyzed isomerization of alpha-pinene oxide. The choice of catalyst is a critical factor that dictates the selectivity and efficiency of this transformation. This guide provides a comparative analysis of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their needs.
The following table summarizes the performance of three distinct catalysts—a high-performance titanosilicate (Ti-MCM-22), a classic homogeneous Lewis acid (Zinc Bromide), and an iron-modified mesoporous silica (Fe-MCM-41)—in the synthesis of this compound from alpha-pinene oxide.
| Catalyst | Catalyst Type | Substrate | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity to α-Campholenal (%) | Reference |
| Ti-MCM-22 | Heterogeneous (Titanosilicate) | α-pinene oxide | Toluene | 70 | Not Specified | ~100 | 96 | [1][2][3][4] |
| Zinc Bromide (ZnBr₂) | Homogeneous (Lewis Acid) | α-pinene oxide | Benzene | Not Specified (Exothermic) | Not Specified | High | ~80 | [5] |
| Fe-MCM-41 | Heterogeneous (Mesoporous Silica) | α-pinene oxide | Toluene | 70 | Not Specified | 100 | 66 | [1][6] |
Reaction Pathway and Catalyst Selection Workflow
The isomerization of alpha-pinene oxide to this compound is a key reaction step. The general pathway and a workflow for catalyst selection are illustrated below.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.
Synthesis using Ti-MCM-22 Catalyst
-
Catalyst Preparation: Ti-MCM-22 is a titanosilicate with an MWW zeolite structure. Its synthesis involves hydrothermal methods, which are detailed in specialized literature. The crucial aspect of this catalyst is the presence of isolated tetrahedrally coordinated titanium species, which act as Lewis acid centers, and the absence of significant Brønsted acidity.[2]
-
Reaction Procedure:
-
In a standard reaction vessel, the Ti-MCM-22 catalyst is activated under appropriate conditions (e.g., calcination).
-
The activated catalyst is suspended in toluene.
-
Alpha-pinene oxide is added to the suspension.
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC).
-
Upon completion, the heterogeneous catalyst is separated from the reaction mixture by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.
-
Synthesis using Zinc Bromide (ZnBr₂) Catalyst
-
Catalyst Preparation: Anhydrous zinc bromide is commercially available and should be handled in a moisture-free environment due to its hygroscopic nature.
-
Reaction Procedure:
-
In a reaction flask equipped with a stirrer and a condenser, alpha-pinene oxide is dissolved in a suitable solvent such as benzene or toluene.[5]
-
A catalytic amount of anhydrous zinc bromide is added to the solution. The reaction is often exothermic.[5]
-
The reaction is allowed to proceed, with cooling if necessary to control the exotherm.
-
Reaction completion is determined by monitoring the disappearance of the starting material.
-
The workup typically involves washing the reaction mixture with water to remove the homogeneous catalyst, followed by drying of the organic layer and removal of the solvent.
-
The resulting crude this compound is then purified, usually by fractional distillation.
-
Synthesis using Fe-MCM-41 Catalyst
-
Catalyst Preparation: Fe-MCM-41 is prepared by incorporating iron into the mesoporous silica framework of MCM-41. This can be achieved through methods like impregnation or solid-state ion exchange.[6]
-
Reaction Procedure:
-
The Fe-MCM-41 catalyst is activated prior to use.
-
The catalyst is suspended in toluene in a reaction vessel.
-
Alpha-pinene oxide is added to the suspension.
-
The mixture is heated to 70°C and stirred.[6]
-
The reaction is monitored until the alpha-pinene oxide is completely consumed.
-
The solid catalyst is then removed by filtration.
-
The product is isolated by evaporating the solvent from the filtrate, followed by purification if necessary.
-
Concluding Remarks
The choice of catalyst for this compound synthesis has a profound impact on the reaction's outcome. For applications demanding the highest purity and selectivity, heterogeneous catalysts like Ti-MCM-22 are superior, offering excellent performance and ease of separation.[1][2] Homogeneous catalysts such as zinc bromide provide a cost-effective and historically established method, though they may present challenges in catalyst removal and lower selectivity.[5] Iron-modified mesoporous silicas like Fe-MCM-41 offer a balance between the advantages of heterogeneous catalysis and moderate selectivity.[6] The selection should be guided by the specific requirements of the intended application, considering factors such as desired product purity, process scalability, and economic constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US6515186B2 - Process for obtaining alpha-campholenic aldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Antimicrobial Potential of alpha-Campholenal: An In-Vitro and In-Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Campholenal, a monoterpene aldehyde, has been a subject of interest for its potential biological activities, including its antimicrobial properties. This guide provides a comparative overview of the known in-vitro and in-vivo antimicrobial activities of this compound and structurally related compounds. It is important to note that while this compound has been investigated for its antimicrobial effects against a range of pathogens, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, remain limited in publicly available scientific literature. This guide, therefore, aims to provide a comprehensive picture by including data from analogous compounds to infer the potential efficacy of this compound, alongside detailed experimental protocols for antimicrobial testing and a discussion of the likely mechanisms of action.
Data Presentation: In-Vitro Antimicrobial Activity
Due to the scarcity of specific MIC and MBC values for this compound, this section presents a summary of the antimicrobial activity of other structurally related monoterpene aldehydes. This comparative data can offer insights into the potential antimicrobial spectrum and potency of this compound.
Table 1: In-Vitro Antimicrobial Activity of Selected Monoterpene Aldehydes Against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 200 - 5000 | >5000 | [1] |
| Staphylococcus aureus | 100 - 2500 | >2500 | [1] | |
| Candida albicans | 50 - 1000 | >1000 | [1] | |
| Citral | Escherichia coli | 125 - 500 | 250 - 1000 | [2] |
| Staphylococcus aureus | 62.5 - 250 | 125 - 500 | [2] | |
| Candida albicans | 125 - 250 | 250 - 500 | [2] | |
| Geranial | Escherichia coli | 250 | 500 | [3] |
| Staphylococcus aureus | 125 | 250 | [3] | |
| Candida albicans | 125 | 250 | [3] |
Note: The presented data is for comparative purposes and does not represent the antimicrobial activity of this compound.
In-Vivo Antimicrobial Activity
Currently, there is a significant lack of published in-vivo studies specifically investigating the antimicrobial efficacy of this compound in animal models or clinical trials. Research in this area is crucial to determine its therapeutic potential, including optimal dosage, safety profile, and efficacy in a physiological environment.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used to assess the antimicrobial activity of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a commonly used technique.[4][5][6][7][8]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (e.g., this compound) stock solution
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well microtiter plate.
-
Adjust the microbial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized microbial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared microbial inoculum.
-
Include a positive control (inoculum without the test compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10][11] It is determined after the MIC has been established.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette and sterile tips
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate sections of a fresh agar plate.
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
Navigating the Analytical Landscape: The Uncharted Territory of α-Campholenal Cross-Reactivity in Immunoassays
A comprehensive review of scientific literature reveals a significant data gap regarding the cross-reactivity of the fragrance compound α-Campholenal in immunoassays. Despite its established use in the fragrance industry, particularly as a precursor to sandalwood-type scents, no published studies appear to have evaluated its potential to interfere with antibody-based analytical methods. This absence of data precludes a direct comparison of its performance in immunoassays against other compounds and highlights the reliance on alternative analytical techniques for the quality control and safety assessment of fragrance ingredients.
Currently, the analysis of small molecules like α-Campholenal in complex matrices such as cosmetics and perfumes is dominated by chromatographic methods. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the industry standards for identifying and quantifying fragrance allergens and other components. These methods offer high specificity and sensitivity, which may explain the limited development and application of immunoassays for this class of compounds.
The Immunoassay Question: A Lack of Evidence
Immunoassays rely on the specific binding of antibodies to a target analyte. Cross-reactivity occurs when antibodies bind to non-target molecules that are structurally similar to the intended analyte, potentially leading to inaccurate results. For a compound like α-Campholenal, a monoterpene aldehyde, structural similarities to other fragrance aldehydes or related terpene derivatives could theoretically lead to cross-reactivity in an immunoassay designed to detect those compounds.
However, a thorough search for experimental data to support or refute this has been unfruitful. The scientific community has not published any studies that include:
-
Quantitative data on the percentage of cross-reactivity of α-Campholenal in any specific immunoassay (e.g., ELISA, RIA).
-
Experimental protocols detailing the methodology used to assess such cross-reactivity.
-
Comparisons with other fragrance aldehydes or structurally related molecules within an immunoassay format.
The following diagram illustrates the logical relationship between the current state of knowledge and the desired, yet unavailable, information.
Context from Fragrance Allergy Research
While direct immunoassay data is absent, the field of dermatology has extensively studied fragrance compounds in the context of allergic contact dermatitis. This type of allergic reaction is a delayed-type hypersensitivity (Type IV) mediated by T-cells, which is fundamentally different from the antibody-mediated reactions (Type I, II, and III) that are relevant to immunoassay cross-reactivity. The primary method for diagnosing fragrance allergies is patch testing, which assesses the skin's reaction to a specific allergen. This research, therefore, does not provide insights into how α-Campholenal might behave in an antibody-based system.
Conclusion for the Scientific Community
For researchers, scientists, and drug development professionals, the key takeaway is that the potential for α-Campholenal to cross-react in immunoassays remains an open question. There is currently no experimental basis to either confirm or deny its interference in such tests. Consequently, reliance on established chromatographic methods for the analysis of α-Campholenal and other fragrance compounds is essential to ensure analytical accuracy. The development of an immunoassay for a related fragrance compound would necessitate a thorough validation process, including a cross-reactivity panel that ideally would include α-Campholenal, to characterize the assay's specificity. Until such data becomes available, the interaction of α-Campholenal with immunoassays is uncharacterized territory.
A Comparative Analysis of alpha-Campholenal from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of alpha-Campholenal derived from various plant sources. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuances of this promising bioactive compound based on its botanical origin. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes potential signaling pathways.
Introduction to this compound
This compound is a monoterpenoid aldehyde naturally occurring in a variety of plants.[1][2] It is recognized for its characteristic fresh, woody, and camphoraceous aroma and has garnered scientific interest for its potential biological activities, including antimicrobial and antifungal properties.[1][2] This compound, with the molecular formula C₁₀H₁₆O, is a valuable precursor in the synthesis of various aroma chemicals and pharmaceuticals.[2] Its presence and concentration can vary significantly between different plant species, influencing the chemical profile and therapeutic potential of their essential oils.
Comparative Data of this compound from Various Plant Sources
| Plant Source | Family | Part Used | Percentage of this compound in Essential Oil (%) | Reference |
| Juniperus oxycedrus subsp. badia | Cupressaceae | Leaves | 3.2 - 4.8 | [3] |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | 0.1 | [4] |
| Salvia microphylla (Baby Sage) | Lamiaceae | Aerial parts, leaves, stems | Present, but not a major component | |
| Teucrium polium (Felty Germander) | Lamiaceae | Aerial parts | Present, but not a major component | [5][6] |
Note: The concentration of this compound can be influenced by factors such as the geographical origin of the plant, harvest time, and the specific chemotype.[4]
Biological Activity
The biological activities of essential oils are often attributed to their complex mixture of constituents, including this compound. Studies have demonstrated the antimicrobial and antifungal properties of essential oils where this compound is present.
| Plant Source (Essential Oil) | Biological Activity | Target Organisms | Reference |
| Juniperus oxycedrus | Antifungal | Various fungi | [7] |
| Rosmarinus officinalis | Antimicrobial, Antifungal | Staphylococcus aureus, Escherichia coli, Candida albicans | [8][9] |
| General Essential Oils | Antifungal | Various pathogenic fungi | [10][11][12][13] |
It is important to note that these studies often evaluate the entire essential oil, and the specific contribution of this compound to the observed activity is not always isolated. Further research is required to determine the precise biological activity of purified this compound from these various sources.
Experimental Protocols
The extraction and analysis of this compound from plant sources are critical for obtaining accurate quantitative data and for isolating the compound for further study. The following are detailed methodologies for the key experiments.
Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials.[14][15][16]
Principle: This technique involves the co-distillation of plant material with water. The steam and volatilized essential oil components are condensed, and the oil is separated from the water.
Apparatus:
-
Clevenger-type apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Collection vessel
Procedure:
-
Preparation of Plant Material: The plant material (e.g., leaves, stems) is air-dried or used fresh and may be ground to increase the surface area for extraction.[17]
-
Setup: The ground plant material is placed in a round-bottom flask, and a sufficient amount of distilled water is added to cover the material.[17]
-
Distillation: The flask is heated to boiling. The resulting steam passes through the plant material, carrying the volatile essential oils.
-
Condensation: The steam and essential oil vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid.[15]
-
Separation: The condensed liquid flows into a separator (e.g., a Florentine flask), where the essential oil, being less dense than water, separates and forms a layer on top. The aqueous layer (hydrosol) can be drained off.[18]
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C).[4]
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying the components of an essential oil.[1][19][20]
Principle: Gas chromatography separates the volatile compounds in the essential oil based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which ionizes and fragments them, creating a unique mass spectrum for each compound that allows for its identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)[21]
Procedure:
-
Sample Preparation: A diluted solution of the essential oil in a suitable solvent (e.g., methanol or isooctane) is prepared.[21][22]
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet.[21]
-
Chromatographic Separation: The oven temperature is programmed to increase gradually, allowing for the separation of compounds as they travel through the capillary column. A typical temperature program might start at 60°C and ramp up to 240°C.[21]
-
Mass Spectrometry: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the fragments are detected.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to a reference library (e.g., NIST) to identify the compound. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.[22]
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, based on the known activities of other monoterpenes and aldehydes, it is plausible that this compound could influence key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.[23][24][25]
Conclusion
This comparative guide highlights the presence of this compound in several plant species, with notable concentrations in Juniperus oxycedrus subsp. badia. The provided experimental protocols for hydrodistillation and GC-MS analysis offer standardized methods for future comparative studies. While the biological activity of essential oils containing this compound is evident, further research is necessary to elucidate the specific contribution of this compound and to explore its potential modulation of cellular signaling pathways, such as the MAPK cascade. This information serves as a valuable resource for researchers aiming to harness the therapeutic potential of this compound from diverse botanical sources.
References
- 1. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 2. Buy this compound | 4501-58-0 [smolecule.com]
- 3. juniperus.org [juniperus.org]
- 4. Chemotypic Characterization and Biological Activity of Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Teucrium polium L. from chemical profiling to antioxidant, anticancer, α-amylase, and lipase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Properties of Essential Oils and Their Compounds for Application in Skin Fungal Infections: Conventional and Nonconventional Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Components of Essential Oils | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 15. galbanum.co [galbanum.co]
- 16. essentialoilwizardry.com [essentialoilwizardry.com]
- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 18. putzagarwoodfarm.com [putzagarwoodfarm.com]
- 19. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 20. tisserandinstitute.org [tisserandinstitute.org]
- 21. scitepress.org [scitepress.org]
- 22. agilent.com [agilent.com]
- 23. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 24. origene.com [origene.com]
- 25. MAPK Family Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
Validating the Mechanism of Action of alpha-Campholenal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purported mechanism of action of alpha-Campholenal, a monoterpene aldehyde, with a focus on its antimicrobial and potential cell signaling modulating properties. While research into the specific molecular targets of this compound is ongoing, this document summarizes the available data and compares its activity with other well-characterized compounds. Experimental protocols for key validation assays are also detailed to aid in the design of further investigative studies.
Antimicrobial and Antifungal Activity
This compound has been investigated for its potential to inhibit the growth of various microbes.[1] Studies have suggested its activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[1] However, a comprehensive understanding of its mechanism of action and its efficacy compared to other antimicrobial agents requires more detailed investigation.
Comparative Analysis of Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Thymol | Staphylococcus aureus | 120 | Faleiro et al., 2011 |
| Escherichia coli | 250 | Faleiro et al., 2011 | |
| Candida albicans | 120 | Faleiro et al., 2011 | |
| Carvacrol | Staphylococcus aureus | 120 | Faleiro et al., 2011 |
| Escherichia coli | 250 | Faleiro et al., 2011 | |
| Candida albicans | 120 | Faleiro et al., 2011 | |
| alpha-Terpineol | Escherichia coli | 0.78 (µL/mL) | Wei et al., 2014 |
| Staphylococcus aureus | 1.56 (µL/mL) | Wei et al., 2014 | |
| This compound | Various | Data Not Available | - |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial or fungal strain.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.
Modulation of Cell Signaling Pathways
Preliminary information suggests that this compound may modulate cell signaling pathways, potentially through the inhibition of specific kinases and interaction with cytochrome P450 (CYP) enzymes.[1] These interactions could underpin a broader range of biological activities beyond its antimicrobial effects.
Kinase Inhibition
The inhibition of kinases is a key mechanism for many therapeutic agents. While it has been suggested that this compound may possess kinase inhibitory activity, specific targets and inhibitory concentrations (e.g., IC50 values) have not been publicly reported.
Caption: Workflow for identifying and validating kinase inhibition by a test compound.
Experimental Protocol: Western Blot for Kinase Inhibitor Validation
This protocol describes how to assess the inhibitory effect of a compound on a specific kinase by measuring the phosphorylation of its downstream substrate in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Test compound (e.g., this compound)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.
Cytochrome P450 Interaction
This compound is reported to interact with cytochrome P450 enzymes, which are critical for the metabolism of a wide array of compounds.[1] This interaction could lead to the formation of metabolites with different biological activities or could affect the metabolism of other co-administered drugs.
Caption: Interaction of this compound with Cytochrome P450 enzymes.
Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CYP isozyme.
Materials:
-
Human liver microsomes
-
Test compound (e.g., this compound)
-
Specific CYP isozyme substrate
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Pre-incubate human liver microsomes with a range of concentrations of the test compound.
-
Initiate the metabolic reaction by adding the specific CYP isozyme substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.
Comparison with Structurally Similar Compounds
This compound belongs to the class of monoterpenoid aldehydes. Its biological activity can be compared to other compounds in this class to understand structure-activity relationships.
| Compound | Key Features | Reported Biological Activities |
| This compound | Monoterpene aldehyde | Antimicrobial, antifungal (suggested)[1] |
| Citral (Geranial and Neral) | Acyclic monoterpene aldehyde | Potent antimicrobial and antifungal activity |
| Cinnamaldehyde | Phenylpropanoid aldehyde | Strong antimicrobial and anti-inflammatory properties |
| Perillaldehyde | Cyclic monoterpene aldehyde | Antimicrobial and insecticidal effects |
Conclusion and Future Directions
The available evidence suggests that this compound is a compound with potential biological activities, particularly in the antimicrobial and antifungal realms. There are also indications of its ability to modulate key cellular signaling pathways. However, a significant lack of quantitative data and detailed mechanistic studies currently limits a thorough validation of its mechanism of action.
Future research should focus on:
-
Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a broad panel of clinically relevant microorganisms.
-
Kinase Inhibitor Profiling: Screening this compound against a comprehensive panel of kinases to identify specific targets and determine their IC50 values.
-
CYP450 Interaction Studies: Characterizing the specific CYP isozymes that interact with this compound and elucidating the functional consequences of this interaction.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in appropriate animal models.
By addressing these research gaps, a clearer understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.
References
Benchmarking α-Campholenal: A Comparative Guide to Fragrance Ingredient Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of α-Campholenal against other commonly used fragrance ingredients. The data presented is curated from publicly available sources and is intended to assist in the evaluation and selection of fragrance components for various applications. Detailed experimental protocols are provided to support the interpretation of the presented data and to facilitate further in-house evaluation.
Comparative Performance of Fragrance Ingredients
The following table summarizes the key performance indicators for α-Campholenal and a selection of alternative fragrance ingredients. These alternatives were chosen based on their prevalence in similar fragrance families and applications.
| Ingredient | CAS Number | Odor Profile | Odor Strength | Substantivity (on blotter/skin) | Key Performance Attributes |
| α-Campholenal | 4501-58-0 | Herbal, Green, Woody, Amber, Leafy[1][2][3] | High[1][2][3] | 8 hours[1][2][3] | Boosts diffusion and freshness in citrus, lavender, and fougère accords; good alkaline stability for soaps and detergents.[4] |
| Limonene | 5989-27-5 | Fresh, Citrus, Lemon-like[5] | Not specified | 1 hour on a smelling strip | Adds a vibrant, energizing top note; acts as a penetration enhancer for other components.[6] |
| Linalool | 78-70-6 | Floral, Woody, with a faint Citrus undertone[4] | Medium[7][8] | Poor tenacity (top note) | Provides a clean, fresh lift; helps to smooth and blend other fragrance materials.[9] |
| Citronellal | 106-23-0 | Fresh, Lemony-Citrus with Green, Aldehydic facets[10] | Medium to Strong[10] | 16 hours at 100%[11] | Excellent for creating bright, sparkling top notes in citrus and floral fragrances.[10] |
| Hedione® | 24851-98-7 | Elegant, transparent floral, Jasmine note with Citrus freshness[12] | Medium[12] | 160 hours on a smelling strip[9] | Enhances diffusion, volume, and radiance of other floral notes; provides a smooth, natural character.[12][13] |
| Iso E Super® | 54464-57-2 | Smooth, Woody, Amber with velvety and subtle Cedarwood notes[14] | Medium[14] | > 48 hours[15] | Acts as a fixative and enhancer, adding fullness, strength, and a modern, clean edge to fragrances.[14][16] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison of fragrance ingredients.
Sensory Evaluation of Odor Intensity and Profile
This protocol is a standardized method for the sensory assessment of fragrance ingredients by a trained panel.
-
Objective: To determine the odor profile and intensity of a fragrance ingredient.
-
Materials:
-
Fragrance ingredient to be tested.
-
Odorless solvent (e.g., dipropylene glycol or ethanol).
-
Standard perfume blotters (smelling strips).
-
Controlled environment test room compliant with ISO 8589 standards.
-
Trained sensory panel (minimum of 5 assessors).
-
Odor intensity scale (e.g., a 1-10 numerical scale where 1 is "no odor" and 10 is "very strong odor").
-
-
Procedure:
-
Prepare a 10% solution of the fragrance ingredient in the chosen solvent.
-
Dip a perfume blotter into the solution to a depth of 1 cm for 2 seconds.
-
Allow the solvent to evaporate for 10 seconds.
-
Present the blotter to the sensory panelists in the controlled environment.
-
Panelists evaluate the odor profile by selecting descriptive terms from a standardized lexicon.
-
Panelists rate the odor intensity at specific time intervals (e.g., immediately, 15 min, 1 hr, 4 hr, 8 hr) using the intensity scale.
-
Data is collected and statistically analyzed to determine the mean intensity rating and the most frequently cited odor descriptors.
-
Determination of Substantivity on a Substrate
This protocol outlines the procedure for measuring the duration for which a fragrance ingredient remains detectable on a substrate.
-
Objective: To quantify the substantivity (longevity) of a fragrance ingredient.
-
Materials:
-
Fragrance ingredient (neat or in solution).
-
Substrate (e.g., perfume blotter, fabric swatch, or synthetic skin).
-
Controlled environment with consistent temperature and humidity.
-
-
Procedure:
-
Apply a standardized amount of the fragrance ingredient to the substrate.
-
Place the substrate in the controlled environment.
-
A trained sensory panel evaluates the odor of the substrate at predetermined time intervals (e.g., every hour for the first 8 hours, then every 4 hours).
-
The endpoint for substantivity is recorded as the time at which the majority of the panel can no longer detect the characteristic odor of the ingredient.
-
Instrumental Analysis using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This instrumental method provides an objective analysis of the volatile compounds and their concentration over time.
-
Objective: To identify and quantify the volatile components of a fragrance and to measure their evaporation rate.
-
Apparatus:
-
Headspace sampler.
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
-
Procedure:
-
A known amount of the fragrance ingredient is placed in a sealed headspace vial.
-
The vial is incubated at a controlled temperature (e.g., 37°C to simulate skin temperature) for a specific period.
-
A sample of the headspace (the air above the ingredient) is automatically injected into the GC-MS system.
-
The GC separates the individual volatile compounds, and the MS identifies and quantifies them.
-
By analyzing the headspace at different time intervals, a profile of the evaporation rate of the fragrance ingredient can be constructed. This data provides an instrumental measure of substantivity.[1][17][18]
-
Accelerated Stability Testing
This protocol is designed to predict the long-term stability of a fragrance ingredient under various conditions.
-
Objective: To assess the stability of a fragrance ingredient when exposed to environmental stressors.
-
Materials:
-
Fragrance ingredient.
-
Controlled environment chambers (e.g., oven, UV light chamber, humidity chamber).
-
-
Procedure:
-
Samples of the fragrance ingredient are placed in clear and amber glass vials.
-
The vials are subjected to various stress conditions:
-
Thermal Stability: Samples are stored at elevated temperatures (e.g., 40°C, 50°C) for a period of several weeks to months.[19][20]
-
Photostability: Samples are exposed to controlled UV light to simulate exposure to sunlight.[21]
-
Oxidative Stability: Samples are exposed to air or an oxygen-rich environment.
-
-
At regular intervals, the samples are analyzed for any changes in color, clarity, and odor profile (assessed by a sensory panel).
-
Instrumental analysis (e.g., GC-MS) is also used to detect any degradation products or changes in the chemical composition.[22]
-
Visualizing the Fragrance Performance Evaluation Workflow
The following diagram illustrates the logical workflow for a comprehensive evaluation of a fragrance ingredient's performance, from its intrinsic properties to its perception by the end-user.
Caption: Workflow for Fragrance Performance Evaluation.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. (+)-alpha-campholenic aldehyde [flavscents.com]
- 3. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 6. ISO 4120:2004 Sensory analysis — Methodology — Triangle test [shop.standards.ie]
- 7. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]
- 8. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perfumersworld.com [perfumersworld.com]
- 10. Citronellal (106-23-0) – Synthetic Citrus Ingredient for Fresh and Floral Perfumery — Scentspiracy [scentspiracy.com]
- 11. citronellal, 106-23-0 [thegoodscentscompany.com]
- 12. Hedione / Methyl Dihydrojasmonate (24851-98-7) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. Iso E Super® (54464-57-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 15. iff.com [iff.com]
- 16. Iso E Super - BC Fragrance [shop.bcfragrance.com]
- 17. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin [mdpi.com]
- 18. jcanoingenieria.com [jcanoingenieria.com]
- 19. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 20. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 21. iltusa.com [iltusa.com]
- 22. ttslaboratuvar.com [ttslaboratuvar.com]
Safety Operating Guide
Proper Disposal of alpha-Campholenal: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of alpha-Campholenal is paramount in any laboratory setting. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to safety protocols.
This compound, a colorless liquid with a characteristic odor, is classified as a skin and eye irritant.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. Adherence to the following step-by-step procedures will ensure the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate hazards associated with this compound.
Key Hazards:
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Handle with chemical-impermeable gloves (tested according to EN 374). Wear fire/flame resistant and impervious clothing.[1][2]
-
Respiratory Protection: In case of inadequate ventilation or exposure to vapors, use a full-face respirator.[2]
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
Isolate all this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves, lab coats), and empty containers.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Containment of Liquid Waste:
-
Packaging and Labeling:
-
Storage Prior to Disposal:
-
Arranging for Professional Disposal:
-
Contact a licensed professional waste disposal company to arrange for the collection and disposal of the this compound waste.[4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Crucially, do not empty this compound into drains or dispose of it with general laboratory trash. [1] Avoid release to the environment.[1]
-
-
Disposal of Empty Containers:
Quantitative Data for this compound
The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and storage.
| Property | Value |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol [3][5] |
| Boiling Point | 202 °C[1] |
| Flash Point | 75 °C[1] |
| Physical State | Liquid[1] |
| Color | Colorless[1] |
| Solubility in Water | Insoluble[3] |
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling alpha-Campholenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling alpha-Campholenal (CAS: 4501-58-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk during research and development activities.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling. The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Oral | 4 (12% of notifications) | H302: Harmful if swallowed[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin and eye contact, and respiratory exposure. The following equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand | Chemical-resistant, impermeable gloves (e.g., Butyl rubber, Neoprene).[1] | Prevents direct skin contact, which can cause irritation.[1][2] Note: Specific breakthrough time data for this compound is not readily available. Gloves should be inspected before each use and replaced immediately if signs of degradation appear. Double gloving is recommended for extended handling. |
| Body | A flame-resistant lab coat or chemical-resistant apron worn over full-length clothing.[1] | Protects skin and personal clothing from splashes and contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate or if aerosols/vapors are generated, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[2] | Minimizes inhalation of vapors, which may be harmful. |
Quantitative Safety and Physical Data
Understanding the substance's properties is key to safe handling and emergency preparedness.
| Property | Value | Source |
| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg bw | [1] |
| Acute Dermal Toxicity (LD50, rabbit) | > 5000 mg/kg bw | [1] |
| Flash Point | 76 °C (168.8 °F) | [1] |
| Boiling Point | 217 °C (422.6 °F) at 101.325 kPa | [1] |
| Vapor Pressure | 0.2 hPa at 20 °C (68 °F) | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | |
| Occupational Exposure Limits (OELs) | No specific OELs have been established by OSHA, NIOSH, or ACGIH. | [1] |
Operational and Handling Workflow
A systematic approach to handling, from preparation to disposal, is crucial for safety and efficiency. The following diagram outlines the recommended workflow.
Caption: Workflow for safe handling and disposal of this compound.
Experimental Protocol: Grignard Reaction (Representative)
This compound, as an aldehyde, is a common substrate for reactions such as Grignard additions to form secondary alcohols. The following is a generalized protocol emphasizing safety checkpoints.
Objective: Synthesis of a secondary alcohol via the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Saturated aqueous ammonium chloride (for quench)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Appropriately sized, oven-dried round-bottom flasks, dropping funnel, and reflux condenser
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Glassware and System Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of inert gas.
-
Set up the reaction apparatus (three-neck flask with dropping funnel, condenser, and inert gas inlet) inside a chemical fume hood.
-
-
Reagent Preparation (Inside Fume Hood):
-
Don all required PPE, including double gloves.
-
Dissolve a known quantity of this compound in anhydrous diethyl ether in the reaction flask under a positive pressure of inert gas.
-
Cool the solution to 0°C using an ice-water bath.
-
-
Grignard Reagent Addition:
-
Transfer the Grignard reagent to the dropping funnel via cannula transfer under inert atmosphere.
-
Add the Grignard reagent dropwise to the stirred this compound solution. Maintain the reaction temperature at 0°C. Caution: The reaction is exothermic. Control the addition rate to prevent an uncontrolled temperature increase.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. Caution: This is an exothermic process and will generate gas. Ensure adequate headspace in the flask and control the addition rate.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel, separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography.
-
Spill and Disposal Plan
Immediate and correct response to spills is critical. Waste must be handled as hazardous.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control: Remove all ignition sources.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean: Wearing full PPE (including respiratory protection if necessary), carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound (unused product, contaminated materials, reaction byproducts) in clearly labeled, sealed containers. Do not mix with incompatible waste streams.
-
Labeling: Label waste containers as "Hazardous Waste" and clearly list "this compound" and any other chemical constituents.
-
Storage: Store waste containers in a designated, well-ventilated, and contained satellite accumulation area away from heat and ignition sources.
-
Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
